Product packaging for 1H,1H-Perfluoro-n-decyl methacrylate(Cat. No.:CAS No. 23069-32-1)

1H,1H-Perfluoro-n-decyl methacrylate

Cat. No.: B1333162
CAS No.: 23069-32-1
M. Wt: 568.17 g/mol
InChI Key: NSSMHXVPVQADLY-UHFFFAOYSA-N
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Description

Significance of Fluorinated Polymers in Advanced Materials Research

Fluorinated polymers, often referred to as fluoropolymers, represent a distinct and highly valuable class of materials in advanced research. researchgate.net Their significance stems from the unique properties conferred by the carbon-fluorine (C-F) bond, which is one of the strongest single bonds in organic chemistry. This inherent strength translates to exceptional thermal stability, high chemical inertness, and resistance to weathering and UV degradation. researchgate.net

Furthermore, the high electronegativity and low polarizability of the fluorine atom lead to weak intermolecular forces, resulting in materials with low surface energy, low coefficients of friction, and non-stick characteristics. These attributes make fluoropolymers indispensable in a wide array of demanding applications, from harsh chemical processing environments to advanced electronics and biomedical devices. researchgate.net The ability to tailor the properties of these polymers by varying the degree and nature of fluorination continues to drive innovation in materials science.

Overview of Perfluorinated Alkyl Chains in Polymeric Systems

The incorporation of perfluorinated alkyl chains as side groups in polymers, as is the case with poly(1H,1H-Perfluoro-n-decyl methacrylate), is a key strategy for engineering surface properties. These side chains, often referred to as "fluorous" segments, have a strong tendency to migrate to the polymer-air interface to minimize surface energy. This self-organization results in a surface that is densely packed with fluorinated groups, leading to pronounced hydrophobicity and oleophobicity.

The length of the perfluorinated alkyl chain plays a crucial role in the ultimate properties of the polymer. Longer chains, such as the perfluorodecyl group, are more effective at shielding the underlying polymer backbone and creating a well-ordered, low-energy surface. This is due to the increased van der Waals interactions between the fluorinated segments, which can lead to the formation of crystalline or liquid-crystalline domains within the polymer matrix.

Historical Context of 1H,1H-Perfluoro-n-decyl Methacrylate (B99206) in Polymer Chemistry

While a specific historical timeline for the initial synthesis of this compound is not extensively documented in readily available literature, its development can be situated within the broader history of fluoropolymer research. Following the discovery of polytetrafluoroethylene (PTFE) in the late 1930s, the unique properties of fluorinated materials spurred further research into other fluorinated monomers.

In the latter half of the 20th century, a significant focus was placed on developing melt-processable and soluble fluoropolymers. This led to the exploration of acrylic and methacrylic monomers bearing perfluoroalkyl side chains of varying lengths. These monomers offered a versatile platform for creating polymers with tailored properties through conventional polymerization techniques. The synthesis and polymerization of long-chain perfluoroalkyl (meth)acrylates became an area of interest for creating surfaces with extremely low energy.

Scope and Research Trajectories of this compound

Current and future research involving this compound is multifaceted. A primary focus remains on the development of superhydrophobic and superoleophobic surfaces for applications such as self-cleaning coatings, anti-fouling materials, and stain-resistant textiles. The ability of the long perfluorodecyl chain to form highly ordered, low-energy surfaces is central to these efforts.

Another significant research trajectory is in the field of biomedical materials. The low surface energy and chemical inertness of poly(this compound) make it a candidate for coatings on medical devices to reduce biofouling and improve biocompatibility.

Furthermore, the low refractive index of this and similar fluorinated polymers makes them attractive for optical applications, such as anti-reflective coatings and cladding for optical fibers. Research is also exploring the use of these materials in advanced electronics, where their low dielectric constant can be advantageous. The development of copolymers that combine the unique properties of this compound with other functionalities continues to be a vibrant area of investigation, aiming to create multifunctional materials with tailored performance characteristics.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H7F19O2 B1333162 1H,1H-Perfluoro-n-decyl methacrylate CAS No. 23069-32-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-nonadecafluorodecyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7F19O2/c1-4(2)5(34)35-3-6(15,16)7(17,18)8(19,20)9(21,22)10(23,24)11(25,26)12(27,28)13(29,30)14(31,32)33/h1,3H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSSMHXVPVQADLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCC(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7F19O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70377690
Record name 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-nonadecafluorodecyl 2-methylprop-2-enoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

568.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23069-32-1
Record name 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-nonadecafluorodecyl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Propenoic acid, 2-methyl-, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-nonadecafluorodecyl ester
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis and Polymerization of 1h,1h Perfluoro N Decyl Methacrylate

The synthesis of 1H,1H-Perfluoro-n-decyl methacrylate (B99206) typically involves the esterification of methacrylic acid or its derivatives with the corresponding fluorinated alcohol, 1H,1H-perfluorodecanol. This reaction is a standard procedure in organic synthesis, allowing for the production of a high-purity monomer suitable for polymerization.

The polymerization of 1H,1H-Perfluoro-n-decyl methacrylate can be achieved through various techniques, with free-radical polymerization being a common and straightforward method. researchgate.net This can be carried out in bulk, solution, or emulsion, depending on the desired polymer characteristics and application.

More advanced polymerization techniques, such as controlled radical polymerization (CRP) methods like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have also been employed for fluorinated methacrylates. researchgate.net These methods offer precise control over the polymer's molecular weight, architecture, and polydispersity, enabling the synthesis of well-defined homopolymers and block copolymers.

Copolymerization Strategies and Advanced Macromolecular Architectures

Statistical (Random) Copolymerization of 1H,1H-Perfluoro-n-decyl Methacrylate (B99206)

Statistical copolymerization allows for the random distribution of 1H,1H-Perfluoro-n-decyl methacrylate units along a polymer chain with other comonomers. This approach is valuable for modifying the bulk and surface properties of common polymers. The reactivity ratios of the comonomers are crucial in determining the final copolymer composition and microstructure.

This compound has been successfully copolymerized with various conventional unfluorinated (meth)acrylates. The significant difference in reactivity between the fluorinated and unfluorinated monomers often necessitates careful control of the polymerization conditions to avoid compositional drift. Kinetic studies are essential for understanding the incorporation of each monomer into the growing polymer chain.

Research into the free radical copolymerization of 1H,1H,2H,2H-perfluorodecyl methacrylate (F8H2MA), a structurally similar monomer, with Butyl Methacrylate (BMA) has been conducted to determine their copolymerization parameters. rwth-aachen.de The kinetics of this binary copolymerization were studied under specific, well-defined reaction conditions. rwth-aachen.de The resulting reactivity ratios indicate how readily each monomer adds to a growing chain ending in either its own or the other monomer unit. For the F8H2MA/BMA pair, the reactivity ratios were found to be very close to 1, suggesting a tendency toward ideal random copolymerization where the monomers are incorporated into the polymer chain in a proportion similar to the feed ratio. rwth-aachen.de

Table 1: Reactivity Ratios for the Copolymerization of 1H,1H,2H,2H-perfluorodecyl methacrylate (F8H2MA) and Butyl Methacrylate (BMA)

Monomer 1 (M1) Monomer 2 (M2) Reactivity Ratio (r1) Reactivity Ratio (r2)
F8H2MA BMA 1.02 0.94

Data sourced from kinetic studies of the F8H2MA/BMA system. rwth-aachen.de

The copolymerization of fluorinated methacrylates with functional monomers, such as acid-labile monomers, allows for the creation of "smart" or responsive materials. For instance, copolymers containing tert-Butyl Methacrylate (tBMA) can be hydrolyzed under acidic conditions to yield poly(methacrylic acid) segments, altering the polymer's solubility and functionality. While detailed studies on the statistical copolymerization of this compound with tBMA are not extensively reported in the provided context, the synthesis of block copolymers involving these monomers has been achieved. researchgate.net For example, a poly(1H,1H,2H,2H-perfluorodecyl acrylate) macroinitiator has been used for the subsequent polymerization of tert-butyl acrylate (B77674), demonstrating the chemical compatibility of these monomer classes under controlled radical polymerization conditions. researchgate.net

Maleic Anhydride (B1165640) (MSA) is a challenging comonomer in free radical polymerization as it does not readily homopolymerize and typically forms alternating copolymers with electron-donating monomers. rwth-aachen.de Its copolymerization with this compound and other methacrylates can lead to functional terpolymers. rwth-aachen.denih.gov The anhydride groups in the resulting polymer serve as reactive sites for post-polymerization modification.

Kinetic studies of the binary copolymerization of 1H,1H,2H,2H-perfluorodecyl methacrylate (F8H2MA) with Maleic Anhydride (MSA) have been performed. rwth-aachen.de The results show a high reactivity ratio for the fluorinated methacrylate and a reactivity ratio of zero for maleic anhydride, which is characteristic of systems where one monomer does not add to itself. rwth-aachen.de

Table 2: Reactivity Ratios for Binary Copolymerization involving Maleic Anhydride (MSA)

Monomer 1 (M1) Monomer 2 (M2) Reactivity Ratio (r1) Reactivity Ratio (r2)
F8H2MA MSA 4.9 0
BMA MSA 8.2 0

Data sourced from kinetic studies involving F8H2MA, Butyl Methacrylate (BMA), and MSA. rwth-aachen.de

Due to the often disparate reactivity ratios among fluorinated methacrylates, conventional methacrylates, and functional monomers like maleic anhydride, free radical polymerization in binary or ternary systems can lead to polymers with significant compositional heterogeneity. rwth-aachen.de To overcome this, specific techniques are employed to ensure the formation of copolymers with a uniform and homogeneous composition.

One effective method is the continuous flow monomer addition technique . nih.gov This strategy involves feeding the monomers and initiator into the reaction mixture at the same rate at which they are consumed. nih.gov This approach maintains a constant monomer concentration ratio in the reactor, preventing compositional drift as the polymerization proceeds to high conversion. rwth-aachen.denih.gov This technique has been successfully applied to the terpolymerization of 1H,1H,2H,2H-perfluorodecyl methacrylate, butyl or dodecyl methacrylate, and maleic anhydride, yielding terpolymers with molecular weights (Mn) of 50,000–70,000 g/mol and a uniform composition that closely matches the one predicted from low-conversion experiments. nih.gov

Block Copolymer Synthesis Involving this compound

Block copolymers containing a fluorinated segment exhibit distinct phase separation, leading to self-assembly into various nanostructures and unique surface properties. Controlled/living radical polymerization (CRP) methods are the primary routes for synthesizing well-defined block copolymers. fluorine1.ru

Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, are versatile methods for creating polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures like block copolymers. fluorine1.ruresearchgate.net These methods have been successfully applied to the polymerization of fluorinated (meth)acrylates. researchgate.netfluorine1.ru

Atom Transfer Radical Polymerization (ATRP) has been utilized to synthesize amphiphilic block copolymers. For instance, diblock (AB) and triblock (ABA) copolymers of poly(ethylene oxide) and poly(fluorooctyl methacrylates) have been prepared using mono- and difunctional PEO macroinitiators, respectively. researchgate.net Similarly, block copolymers of 1H,1H,2H,2H-perfluorodecyl acrylate have been synthesized via Activators Re-Generated by Electron Transfer (ARGET) ATRP. researchgate.net In this process, a fluorinated polymer block is first synthesized and then used as a macroinitiator for the polymerization of a second, non-fluorinated monomer like butyl acrylate. researchgate.net

Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is another powerful and widely used technique for preparing fluorine-containing block copolymers due to its compatibility with a broad range of monomers and milder reaction conditions. fluorine1.ru The process involves synthesizing a macro-chain transfer agent (macro-CTA) from the first monomer, which is then used to control the polymerization of the second monomer, yielding a diblock copolymer. researchgate.net This two-stage approach has been employed to create various amphiphilic fluorinated block copolymers. researchgate.netmdpi.comfluorine1.ru

Table 3: Examples of Diblock Copolymers Synthesized via Controlled Radical Polymerization

Polymerization Method First Block Second Block Key Features
ARGET ATRP Poly(1H,1H,2H,2H-perfluorodecyl acrylate) Poly(butyl acrylate) or Poly(tert-butyl acrylate) Synthesis confirmed by size exclusion chromatography and DSC. researchgate.net
ATRP Poly(ethylene oxide) Poly(fluorooctyl methacrylate) Resulted in AB and ABA type block copolymers with controlled molecular weights. researchgate.net
RAFT Poly(ethylene glycol) methyl ether methacrylate Poly(heptafluorobutyl acrylate) Amphiphilic block copolymer used as a surfactant. researchgate.net

Triblock Copolymers and Multiblock Architectures

The synthesis of triblock (A-B-A) and multiblock (-(A-B)n-) copolymers allows for the combination of distinct polymer properties into a single macromolecule. While specific literature detailing the synthesis of triblock copolymers using this compound is limited, the established principles of CRP are directly applicable.

The general strategy involves two main approaches: sequential monomer addition or the coupling of pre-formed polymer blocks. In a typical sequential addition process using a bifunctional initiator, a central block (B) is polymerized first, followed by the simultaneous growth of the outer blocks (A) from both ends of the central chain. To create a triblock copolymer featuring a central fluorinated block, a macroinitiator of the first polymer (A) would be used to initiate the polymerization of this compound (B), followed by chain extension with the third block (A).

For instance, diblock copolymers containing the closely related monomer, 1H,1H,2H,2H-perfluorodecyl methacrylate, have been successfully synthesized using both anionic polymerization and ATRP, yielding polymers with low dispersity (1.1–1.2). researchgate.net These methods provide a clear pathway for creating more complex triblock and multiblock systems where the fluorinated segment imparts unique properties such as hydrophobicity and low surface energy. Multiblock architectures, which feature multiple repeating segments, can be synthesized to further tailor the mechanical and solution properties of the final material. researchgate.net

Design of Amphiphilic Block Copolymers with Fluorinated Blocks

Amphiphilic block copolymers consist of covalently bonded hydrophilic (water-loving) and hydrophobic (water-fearing) segments. The incorporation of a poly(this compound) (PFDMA) block serves as a potent hydrophobic and oleophobic segment. The design of these copolymers focuses on balancing the lengths of the hydrophilic and hydrophobic blocks to control their self-assembly behavior in selective solvents. core.ac.ukrug.nl

When dissolved in a solvent that is selective for one block, these copolymers aggregate into ordered nanostructures, such as spherical micelles, worm-like micelles, or vesicles. rug.nl In an aqueous solution, a PFDMA-containing diblock copolymer would form micelles with a core composed of the insoluble fluorinated PFDMA chains and a corona formed by the soluble hydrophilic chains. nih.gov

The synthesis of such polymers is typically achieved via CRP techniques like ATRP or RAFT. rug.nl For example, a hydrophilic macroinitiator, such as poly(ethylene glycol) (PEG) equipped with an initiator site, can be used to polymerize this compound, resulting in a well-defined PEG-b-PFDMA amphiphile. The precise control over block length afforded by these methods is critical, as the relative volume fractions of the blocks dictate the final morphology of the self-assembled structures. Research on similar monomers, such as 1H,1H,2H,2H-perfluorooctyl acrylate, has demonstrated the synthesis of amphiphilic block copolymers via ATRP, which form aggregates in solution. researchgate.net

Graft Copolymer Synthesis and Brush Architectures

Grafting polymers from a surface creates a dense layer of end-tethered chains known as polymer brushes. This "grafting from" approach, or surface-initiated polymerization, is a powerful tool for modifying the interfacial properties of materials.

Surface-Initiated Polymerization for Polymer Brushes

Surface-initiated controlled radical polymerization (SI-CRP) is the predominant method for growing well-defined polymer brushes. acs.org The process begins with the immobilization of a layer of initiator molecules onto a substrate. The substrate is then immersed in a solution containing the monomer (in this case, this compound) and the components of the polymerization catalyst system (e.g., for SI-ATRP) or chain transfer agent (for SI-RAFT). This results in the growth of polymer chains directly from the surface, leading to a high grafting density. acs.orgcmu.edu

The thickness and density of the resulting polymer brushes can be controlled by adjusting reaction parameters such as initiator density on the surface, monomer concentration, and polymerization time. hucklab.com This control allows for the precise tuning of surface properties. While extensive studies on this compound are not widely available, the principles are well-established for a variety of methacrylates and acrylates. The resulting fluorinated polymer brushes create surfaces with very low surface energy, exhibiting both hydrophobic and oleophobic characteristics.

Fabrication of Multifunctional Polymer Surfaces

Polymer brushes can serve as a platform for creating multifunctional surfaces through post-polymerization modification. This strategy involves first growing a brush with reactive functional groups and then using chemical reactions to attach other molecules. researchgate.netrsc.org

A versatile approach involves the synthesis of a reactive polymer brush, such as poly(glycidyl methacrylate), which contains epoxide groups. These groups can be readily modified. In a relevant study, multifunctional surfaces were fabricated through the aminolysis and thiol-mediated modification of thiolactone-containing polymer brushes. researchgate.net In a one-pot reaction, these brushes were modified with both a primary amine and a fluorinated acrylate, specifically 1H,1H-perfluoro-N-decyl acrylate, which is structurally very similar to the target methacrylate. This process allows for the simultaneous introduction of different functionalities onto the surface, combining, for example, the low surface energy of the fluorinated chains with other chemical properties. This method enables the creation of complex, patterned surfaces with distinct regions of different functionality. researchgate.net

Component 1Component 2Reaction TypeResulting Functionality
Thiolactone-functional brushBromobenzyl amineAminolysisAmine functionality
Thiolactone-functional brush1H,1H-Perfluoro-N-decyl acrylateThiol-Michael additionFluorinated, low surface energy
Thiolactone-functional brushBromobenzyl amine + 1H,1H-Perfluoro-N-decyl acrylateOne-pot aminolysis and thiol-Michael additionDual-functional surface

Terpolymerization Strategies with this compound

Terpolymerization, the polymerization of three distinct monomers, is a method to create materials with a finely tuned balance of properties. However, a significant challenge is controlling the polymer composition. If the three monomers have different reactivity ratios, one will be consumed faster than the others, leading to a compositional drift as the reaction progresses and resulting in a heterogeneous polymer product.

Homogeneous Composition Control via Continuous Monomer Addition

To overcome compositional drift in terpolymerization, a continuous monomer addition technique can be employed. This strategy involves feeding the monomers and the initiator into the reaction vessel at the same rate at which they are consumed. nih.gov By maintaining a constant concentration of monomers in the reactor, this method ensures that the terpolymer chains have a uniform and homogeneous composition throughout their length. nih.govnih.gov

This principle was demonstrated in the free radical terpolymerization of maleic anhydride, an alkyl methacrylate (like butyl or dodecyl methacrylate), and a fluorinated methacrylate (1H,1H,2H,2H-perfluorodecyl methacrylate). nih.gov The kinetic data needed to calculate the correct feed rate were first determined from low-conversion binary and ternary polymerization experiments. The main polymerization was then carried out by continuously adding the monomers and initiator. This approach yielded terpolymers with high molecular weights (Mn = 50,000–70,000 g/mol ) and a uniform composition that closely matched the intended composition. nih.govnih.gov This proves the effectiveness of the continuous addition concept for producing homogeneous multicomponent polymers containing fluorinated methacrylates.

ParameterValue
Monomers 1H,1H,2H,2H-perfluorodecyl methacrylate, Dodecyl Methacrylate, Maleic Anhydride
Initiator Azobisisobutyronitrile (AIBN)
Temperature 65 °C
Technique Continuous monomer and initiator addition
Monomer Solution Feed Rate 1.764 mL/h
Initiator Solution Feed Rate 0.0809 mL/h
Resulting Mn 69,000 g/mol
Resulting Mw/Mn 1.72
Outcome Terpolymer of homogeneous composition
Data from a study on the terpolymerization of a structurally similar fluorinated methacrylate. nih.gov

Specific Monomer Combinations in Terpolymer Systems

The incorporation of this compound into terpolymer systems allows for the development of materials with highly tailored properties, leveraging the unique characteristics of the fluorinated monomer in combination with other functional units. Research into these multi-component polymer systems has explored various monomer combinations to achieve specific performance attributes.

A notable example involves the free radical terpolymerization of a structurally similar monomer, 1H,1H,2H,2H-perfluorodecyl methacrylate (F8H2MA), with an alkyl methacrylate and maleic anhydride (MAH). mdpi.comnih.gov This approach aims to create terpolymers of homogeneous composition by employing a continuous monomer addition technique. mdpi.comnih.gov The studies demonstrate the synthesis of terpolymers where the fluorinated monomer is combined with either n-butyl methacrylate (BMA) or n-dodecyl methacrylate (also known as lauryl methacrylate) and maleic anhydride. mdpi.comatamanchemicals.comnist.gov

The copolymerization reactions were conducted at 65 °C in a solvent mixture of methyl ethyl ketone and 1,3-bis(trifluoromethyl)benzene, using azobisisobutyronitrile (AIBN) as the initiator. mdpi.comnih.gov This method allowed for the synthesis of terpolymers with controlled, uniform compositions and predictable molecular weights. mdpi.comnih.gov For instance, in the terpolymer system of F8H2MA, n-butyl methacrylate, and maleic anhydride, a low conversion experiment yielded a copolymer with 21 mol % of the fluorinated monomer and 14 mol % of maleic anhydride. mdpi.com

The resulting terpolymers exhibited number-average molecular weights (Mn) in the range of 50,000 to 70,000 g/mol . mdpi.comnih.gov The specific molecular weights and polydispersity indices (PDI) varied depending on the specific comonomers and the reaction conditions employed. For the terpolymer incorporating n-dodecyl methacrylate, a number-average molecular weight of 69,000 g/mol and a PDI of 1.72 were achieved. mdpi.com These findings illustrate a robust strategy for creating complex fluorinated macromolecular architectures with consistent compositions. mdpi.com

The research findings for these terpolymer systems are summarized in the table below.

Table 1: Research Findings on Terpolymer Systems Involving 1H,1H,2H,2H-Perfluorodecyl Methacrylate

Comonomer 1 Comonomer 2 Fluorinated Monomer Polymerization Technique Resulting Polymer Characteristics Reference
n-Butyl Methacrylate (BMA) Maleic Anhydride (MAH) 1H,1H,2H,2H-Perfluorodecyl Methacrylate (F8H2MA) Continuous Addition Free Radical Polymerization Homogeneous composition; Mn = 50,000–70,000 g/mol mdpi.comnih.gov

Polymerization Kinetics and Mechanisms Involving 1h,1h Perfluoro N Decyl Methacrylate

Kinetic Investigations of Free Radical Polymerization

Free radical polymerization is a common method for producing polymers from vinyl monomers. Kinetic studies of this process for fluorinated methacrylates involve monitoring the reaction progress and determining key rate coefficients that govern the polymerization speed and the characteristics of the resulting polymer.

Monomer Conversion Monitoring (e.g., FT-NIR Spectroscopy)

Real-time monitoring of monomer conversion is essential for understanding polymerization kinetics. Fourier Transform Near-Infrared (FT-NIR) spectroscopy is a powerful non-invasive technique for this purpose. thermofisher.comresearchgate.netoptikinstruments.si It allows for in-situ tracking of the disappearance of monomer double bonds as they are converted into single bonds in the polymer backbone. thermofisher.comazom.com

The process involves directing an NIR beam into the reaction vessel and measuring the absorbance at specific frequencies over time. optikinstruments.si For methacrylates, the depletion of the C=C double bond can be followed by monitoring the decay of its characteristic overtone or combination band signals in the NIR spectrum. thermofisher.com This data provides a continuous conversion-versus-time profile, from which the rate of polymerization can be directly calculated. researchgate.net For instance, in studies of related fluorinated acrylates, FT-NIR has been successfully employed to collect spectra periodically during the polymerization process to determine monomer conversion. researchgate.net This technique is advantageous as it eliminates the need for sample extraction and can be adapted for various reaction conditions, including high-pressure systems. azom.comresearchgate.net

Determination of Propagation and Termination Rate Coefficients

The kinetics of free radical polymerization are defined by the rate coefficients of its elementary steps: initiation, propagation, and termination. youtube.commdpi.com The propagation rate coefficient (kₚ) and the termination rate coefficient (kₜ) are particularly critical as they dictate the chain growth rate and the final molecular weight of the polymer.

MonomerTemperature (°C)kₚ (L·mol⁻¹·s⁻¹)Reference System
Methyl Methacrylate (B99206) (MMA)40596Bulk Polymerization
Dodecyl Methacrylate (DMA)40731Bulk Polymerization
tert-Butyldimethylsilyl Methacrylate (TBDMSMA)50~500Bulk Polymerization mdpi.com
2-Hydroxyethyl Methacrylate (HEMA)501060Bulk Polymerization mdpi.com

The termination rate coefficient (kₜ) is often determined using methods that measure the steady-state rate of polymerization in conjunction with the known kₚ value. mdpi.comresearchgate.net Termination in methacrylate polymerization is a diffusion-controlled process, meaning its rate is dependent on the mobility of the growing polymer chains. researchgate.net

Mechanistic Studies of Controlled Radical Polymerization

Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP), offer precise control over the synthesis of polymers with predetermined molecular weights, low dispersity, and complex architectures.

Role of Catalysts and Ligands in ATRP

ATRP is a versatile CRP method that relies on a reversible halogen atom transfer between a dormant polymer chain (capped with a halogen) and a transition metal catalyst. mdpi.com The catalyst, typically a copper(I) complex, activates the dormant chain to generate a propagating radical. The primary roles of the ligand in the catalyst complex are to solubilize the copper salt in the polymerization medium and to adjust the redox potential of the metal center, which controls the activation-deactivation equilibrium. mdpi.com

For the ATRP of fluorinated methacrylates, the choice of ligand is critical. researchgate.net Due to the unique solubility characteristics of fluorinated compounds, specialized ligands are often required. For instance, well-controlled polymerizations of fluorinated methacrylates in supercritical carbon dioxide have been achieved using fluoroalkyl-substituted 2,2'-bipyridine (B1663995) ligands. researchgate.netrsc.org In other solvents, nitrogen-based ligands like N,N,N′,N″,N″-pentamethyldiethylenetriamine (PMDETA) are commonly used in combination with a copper(I) halide (e.g., CuBr) to form the active catalyst complex. 14.139.213niscpr.res.in The effectiveness of the catalyst directly influences the polymerization kinetics and the degree of control over the final polymer structure. core.ac.uk

Influence of Reducing Agents in ARGET ATRP

A variation of ATRP, known as Activators ReGenerated by Electron Transfer (ARGET) ATRP, allows for a significant reduction in the amount of copper catalyst used, often to parts-per-million levels. 14.139.213acs.org This is achieved by continuously regenerating the active Cu(I) activator from the Cu(II) deactivator that forms during termination reactions. mdpi.comniscpr.res.in This regeneration is accomplished through the addition of a reducing agent that does not initiate new polymer chains. mdpi.com

Commonly used reducing agents for ARGET ATRP include tin(II) 2-ethylhexanoate (B8288628), ascorbic acid (Vitamin C), and glucose. mdpi.com14.139.213acs.org The reducing agent's role is crucial; it reacts with the Cu(II) species, reducing it back to the active Cu(I) state, thereby maintaining the polymerization equilibrium and allowing the reaction to proceed with very low catalyst concentrations. acs.org This technique is particularly valuable as it minimizes catalyst contamination in the final polymer product. ARGET ATRP has been successfully applied to synthesize block copolymers of a related monomer, 1H,1H,2H,2H-perfluorodecyl acrylate (B77674), using a CuBr₂/PMDETA catalyst system in the presence of tin(II) 2-ethylhexanoate as the reducing agent. researchgate.net

Insights into Intermolecular Interactions During Polymerization in Supercritical Media

The polymerization of fluorinated methacrylates, such as 1H,1H-Perfluoro-n-decyl methacrylate, in supercritical carbon dioxide (scCO₂) is a subject of significant academic and industrial interest. The behavior of these monomers in such media is governed by a complex interplay of intermolecular forces. While specific research focusing exclusively on this compound is limited, valuable insights can be drawn from studies on analogous fluorinated methacrylates.

Research on similar fluorinated monomers reveals that the presence of a perfluoroalkyl chain significantly influences the monomer's solubility and polymerization kinetics in scCO₂. The fluorine atoms on the alkyl chain are known to have a favorable interaction with carbon dioxide, a phenomenon attributed to Lewis acid-base interactions between the electron-rich fluorine atoms and the electron-deficient carbon atom of CO₂. This enhanced solubility is a critical factor in achieving homogeneous polymerization conditions.

Furthermore, studies on other methacrylates in scCO₂ have highlighted the role of intermolecular hydrogen bonding, particularly in the presence of functional groups. While this compound itself does not possess strong hydrogen bonding moieties, its polymerization can be influenced by the polarity of the ester group and the potential for dipole-dipole interactions. The high electronegativity of the fluorine atoms creates a strong dipole moment in the perfluoroalkyl chain, which can influence the local solvent density of scCO₂ around the monomer and the growing polymer chain.

Table 1: Key Intermolecular Interactions in the Polymerization of Fluorinated Methacrylates in scCO₂

Interaction TypeDescriptionImplication for Polymerization
Lewis Acid-Base InteractionBetween the fluorine atoms of the perfluoroalkyl chain and the carbon atom of CO₂.Enhances solubility of the monomer and polymer in scCO₂, promoting a homogeneous reaction environment.
Dipole-Dipole InteractionsArising from the highly polar C-F bonds in the perfluoroalkyl chain.Can influence the local solvent density and the orientation of monomer molecules during polymerization.
van der Waals ForcesGeneral attractive forces between molecules.Contribute to the overall solvation of the monomer and polymer in the supercritical fluid.

It is important to note that the specific kinetics of this compound polymerization in supercritical media would require dedicated experimental investigation to quantify these effects precisely.

Cross-Linking Mechanisms in Polymer Coatings

Polymers derived from this compound are valued for their low surface energy, hydrophobicity, and oleophobicity, making them excellent candidates for protective and functional coatings. To enhance the durability and chemical resistance of these coatings, cross-linking is often employed. The cross-linking of these polymer coatings can be achieved through various mechanisms, typically introduced by copolymerizing the fluorinated monomer with a functional cross-linking agent or by post-polymerization modification.

Common cross-linking strategies for methacrylate-based polymers involve the incorporation of monomers with reactive functional groups that can undergo subsequent reactions to form a three-dimensional network. These reactions can be initiated by thermal energy, ultraviolet (UV) radiation, or chemical triggers.

Thermal Cross-Linking: This can be achieved by incorporating comonomers with functional groups that can react at elevated temperatures. For instance, copolymerization with monomers containing hydroxyl, epoxy, or isocyanate groups allows for the formation of cross-links through condensation or addition reactions.

Diisocyanate Cross-linking: If the polymer contains hydroxyl groups (introduced via a comonomer), a diisocyanate can be used to form urethane (B1682113) linkages between polymer chains.

Epoxy-Amine/Acid Cross-linking: Incorporating glycidyl (B131873) methacrylate as a comonomer introduces epoxy groups that can be cross-linked with amines or carboxylic acids.

UV-Curable Cross-Linking: For applications requiring rapid curing, UV-induced cross-linking is a preferred method. This typically involves the incorporation of photo-reactive groups into the polymer backbone or the addition of a multifunctional photoinitiator and cross-linking agent to the formulation.

Acrylate/Methacrylate Cross-linkers: Multifunctional acrylates or methacrylates, such as ethylene (B1197577) glycol dimethacrylate (EGDMA) or trimethylolpropane (B17298) trimethacrylate (TMPTMA), can be added to the formulation. Upon exposure to UV light in the presence of a photoinitiator, these molecules will polymerize and create a cross-linked network.

Thiol-Ene Chemistry: This "click" reaction involves the reaction between a thiol and an alkene (in this case, the methacrylate double bond) and can be initiated by UV light.

Table 2: Common Cross-Linking Chemistries for Methacrylate-Based Polymer Coatings

Cross-Linking MethodReactive GroupsCuring ConditionResulting Linkage
ThermalIsocyanate + HydroxylHeatUrethane
ThermalEpoxy + Amine/AcidHeatVaries (e.g., β-hydroxyamine)
UV-CurableAcrylate/MethacrylateUV Light + PhotoinitiatorCarbon-Carbon
UV-CurableThiol + AlkeneUV LightThioether

The choice of cross-linking mechanism depends on the specific application requirements, including the desired coating properties, substrate compatibility, and processing conditions. The incorporation of the bulky and non-reactive perfluorodecyl side chains can sterically hinder the cross-linking reaction, and thus, the formulation and curing conditions must be carefully optimized to achieve the desired cross-link density.

Supramolecular Assembly and Phase Behavior of Poly 1h,1h Perfluoro N Decyl Methacrylate Based Systems

Self-Organization of Fluorinated Chains in Bulk and Thin Films

The self-organization of polymers with semifluorinated side chains is largely dictated by the strong immiscibility between the fluorinated segments and the polymer backbone, as well as the inherent rigidity of the perfluoroalkyl chains. This leads to a microphase separation where the side chains arrange themselves into well-defined domains.

Polymers with sufficiently long perfluoroalkyl side chains, typically containing more than seven fluorinated carbon units, exhibit a strong tendency to form ordered lamellar structures. acs.org These structures are a type of liquid crystalline phase known as a smectic phase, where the fluorinated side chains are packed into well-defined layers or lamellae, separated by the domains of the polymer backbone. acs.orgnih.gov

Specifically, for polymers like poly(perfluorodecyl acrylate), a smectic B phase has been identified. acs.org In this arrangement, the perfluorinated side groups are packed in bilayers. acs.org The periodicity of these bilayers, which is the thickness of one complete layer, has been reported to be between 33.2 and 34 Å for polymers prepared from solution. acs.orgresearchgate.net This self-assembly into layered structures is a hierarchical process, demonstrating molecular assembly with phase separation occurring both between different polymer blocks (in block copolymers) and within the fluorinated block itself. nih.gov This ordering behavior is driven by the tendency of the rigid, rod-like fluorinated side chains to pack efficiently, minimizing free energy. researchgate.net

Key factors include:

Initiator to Monomer Flow Rate Ratio: The ratio of initiator to monomer (I/M) in the vapor phase during iCVD has been shown to greatly affect the structural and morphological properties of the resulting polymer films. researchgate.net

Filament Temperature: The temperature of the filament used to initiate the polymerization also influences the final structure of the film. acs.org

By carefully controlling these parameters, it is possible to direct the orientation of the perfluorinated lamellae to be either parallel or perpendicular to the substrate surface. acs.orgresearchgate.net This control over orientation has a direct impact on the surface properties of the film. For instance, the preferred orientation of the perfluoro side chains—either parallel or perpendicular to the surface—strongly impacts the water contact angle and its hysteresis. researchgate.net

Substrate Temperature (°C)Predominant Crystallographic OrientationSurface Roughness (nm)
20 - 35Fiber texture (bilayers perpendicular to substrate)Low (e.g., ~4 nm)
40Mixture of parallel and perpendicular bilayersHigh (tunable up to 130 nm)
> 40Powder-like texture (loss of preferred orientation)Decreasing
This table illustrates the effect of substrate temperature on the crystallographic orientation and surface roughness of poly(1H,1H,2H,2H-perfluorodecyl acrylate) films deposited via iCVD, based on findings reported in literature. acs.org

Solution Self-Assembly of Block Copolymers

When Poly(1H,1H-Perfluoro-n-decyl Methacrylate) is incorporated as a block in an amphiphilic block copolymer, it can self-assemble in selective solvents to form various nanoscale morphologies. This behavior is driven by the solvophobic nature of the fluorinated block in non-fluorous solvents.

Amphiphilic block copolymers, which consist of chemically distinct and often incompatible polymer blocks, spontaneously self-assemble in solution to form structures like polymeric micelles. nih.gov In the case of a fluorinated block copolymer in a solvent that is selective for the non-fluorinated block, the insoluble fluorinated chains will collapse to form the core of the micelle, while the soluble block forms a protective outer shell or corona. nih.govresearchgate.net

The formation of micelles typically occurs above a specific concentration known as the critical micelle concentration (cmc). nih.gov Fluorescence probe techniques can be used to determine the cmc and to characterize the micellar environment. nih.gov For instance, the use of probes like N-phenyl-1-naphthylamine indicates that the core of the micelle formed by the collapsed hydrophobic/fluorophobic block is nonpolar and highly viscous in nature. nih.gov

The most common morphology for amphiphilic fluorinated block copolymers in selective solvents is the core-shell spherical micelle. nih.govresearchgate.net The hydrophobic and fluorophilic perfluoroalkyl chains segregate to form a dense core, which is effectively shielded from the solvent by the corona-forming soluble blocks. nih.gov For example, block copolymers of poly(methyl methacrylate) and poly(2-perfluorooctylethyl methacrylate) form spherical micelles with a core of the fluorinated polymer and a shell of poly(methyl methacrylate). researchgate.net

The architecture of these self-assembled structures is highly dependent on the solvent. In a strongly selective solvent, the fluorinated core can be very compact with minimal solvent penetration. researchgate.net In a less selective solvent, the core may be more swollen. This leads to different types of aggregates, such as "typical" polymer micelles with a thick corona and "crew-cut" aggregates where the core is much larger relative to the corona thickness. researchgate.net While core-shell structures are well-documented, more complex morphologies like raspberry-like micelles have not been specifically detailed for Poly(this compound) systems in the reviewed literature but are known to form in other block copolymer systems through different self-assembly pathways.

The self-assembly process is highly sensitive to the surrounding environment, particularly the nature of the solvent. mdpi.com The choice of solvent determines which block of the copolymer is soluble and which is not, thereby dictating the micellar structure. mdpi.commdpi.com For instance, a study on poly(methyl methacrylate)-block-poly(2-perfluorooctylethyl methacrylate) showed dramatically different aggregation behavior in different organic solvents. researchgate.net

SolventAggregation Number (Nagg)Resulting Structure
Acetonitrile~410 moleculesTypical polymer micelles
Chloroform~26 molecules'Crew-cut' aggregates
This table shows the significant influence of solvent on the aggregation number and micelle morphology for a fluorinated block copolymer. researchgate.net

Kinetic Control in Micellization Processes

The formation of micelles from block copolymers, including those containing poly(this compound) (PFDMA), in a selective solvent is not always an instantaneous process governed solely by thermodynamics. The pathway to equilibrium can be kinetically controlled, leading to the formation of long-lived, non-equilibrium structures. The kinetics of micellization are often investigated using techniques like stopped-flow mixing and time-resolved small-angle X-ray scattering (TR-SAXS), which can monitor structural changes on a millisecond timescale. researchgate.net

Several kinetic models describe the process of micelle formation. The dominant mechanism often depends on the specific polymer architecture, solvent conditions, and the "quenching depth"—how far the system is from the critical micelle concentration.

Key Micellization Kinetic Mechanisms:

Unimer Insertion/Expulsion: This is a fundamental process where individual polymer chains (unimers) join or leave a micelle. For block copolymers with a highly insoluble core-forming block, such as the fluorinated PFDMA block, the expulsion of a chain from a micelle is often the rate-determining step. researchgate.net The activation energy for this step is significantly influenced by the interfacial tension between the micelle core and the solvent and increases exponentially with the length of the core-forming block. researchgate.net

Micelle Fusion/Fission: In this pathway, entire micelles can merge to form a larger aggregate (fusion) or break apart into smaller ones (fission). This mechanism is often observed during the slower, later stages of equilibration as the system approaches its final thermodynamic state. ustc.edu.cn For micelles with a charged corona, electrostatic repulsion can hinder the fusion mechanism. ustc.edu.cn

Nucleation and Growth: This model describes micellization as a multi-step process. It begins with a fast nucleation event where unimers associate to form initial small micellar cores. This is followed by a period of micellar growth, where these nuclei grow by incorporating more unimers. The final stage is a slow equilibration to the thermodynamically stable micelle size and shape. researchgate.net

Recent theoretical work suggests that under certain conditions, particularly near a liquid-liquid phase separation boundary, micellization can occur through an alternative kinetic pathway. In this scenario, small droplets of a polymer-concentrated phase form first, which then internally organize and transform into micelles. mdpi.com This highlights that kinetically trapped, metastable micelles can exist and may eventually transform into a more stable concentrated phase through a unique ripening process. mdpi.com

Table 1: Overview of Kinetic Models in Block Copolymer Micellization

Kinetic Model Description Rate-Determining Factors
Unimer Exchange Individual polymer chains (unimers) are inserted into or expelled from existing micelles. Expulsion of the core-forming block; interfacial tension; length of the insoluble block. researchgate.net
Fusion/Fission Whole micelles merge to form larger structures or split into smaller ones. Micelle concentration; electrostatic repulsion of corona chains. ustc.edu.cn
Nucleation & Growth A multi-stage process involving the initial formation of small nuclei followed by growth via unimer addition. Quenching depth; unimer concentration. researchgate.net
Droplet Transformation Formation of concentrated polymer droplets that subsequently reorganize into micelles. Proximity to liquid-liquid phase separation boundary. mdpi.com

Phase Separation Phenomena in Polymer Blends and Copolymers

The covalent bonding of chemically distinct polymer blocks, such as in a diblock copolymer containing a PFDMA segment and a non-fluorinated segment like poly(methyl methacrylate) (PMMA), prevents macroscopic phase separation. Instead, these materials undergo microphase separation, self-assembling into highly ordered, periodic nanostructures. The final morphology is determined by a delicate balance of thermodynamic forces, primarily the incompatibility between the blocks (quantified by the Flory-Huggins interaction parameter, χ), the total degree of polymerization (N), and the volume fraction (f) of each block.

Diblock copolymers of poly(methyl methacrylate) and poly(1H,1H,2H,2H-perfluorodecyl methacrylate)—a close structural analog of PFDMA—demonstrate this behavior. researchgate.net Depending on the relative lengths of the two blocks, different equilibrium morphologies are formed. These structures are typically investigated using small-angle X-ray scattering (SAXS) and transmission electron microscopy (TEM). SAXS patterns are particularly useful for identifying the morphology based on the relative positions of the scattering peaks. researchgate.net

Common Morphologies in PFDMA-based Block Copolymers:

Spheres: When one block has a small volume fraction, it forms spherical domains within a matrix of the other block.

Hexagonally Packed Cylinders: As the volume fraction of the minor block increases, the domains transition from spheres to long cylinders arranged in a hexagonal lattice. This is identified in SAXS by scattering peaks at relative q positions of q, √3q, √4q* (or 2q), and √7q. researchgate.net

Gyroid: A complex, bicontinuous cubic structure formed at compositions between the cylinder and lamellar phases.

Lamellae: When the two blocks have nearly equal volume fractions, they form alternating, flat layers. SAXS patterns for lamellae show characteristic peaks at positions q, 2q, 3q, and 4q. researchgate.net

The precise morphology can be tuned not only by synthesizing copolymers with different block ratios but also by blending existing block copolymers. Blending a cylinder-forming copolymer with a lamellar-forming one can stabilize morphologies that are typically metastable, such as the hexagonally perforated lamellae (HPL) phase. rsc.org This strategy allows for the creation of unique nanostructures not accessible from the pure components alone. rsc.org The resulting domain spacing in these blends can also differ significantly from the pure copolymers, indicating a distinct packing arrangement of the constituent chains. rsc.org

Table 2: Relationship Between Block Copolymer Composition and Resulting Morphology

Volume Fraction of Block A (fA) Morphology SAXS Peak Positions (relative to q*)
< ~0.15 Spheres on a cubic lattice Varies (e.g., BCC: √2, √4, √6...)
~0.15 - 0.35 Hexagonally Packed Cylinders 1, √3, √4, √7
~0.35 - 0.50 Lamellae 1, 2, 3, 4

(Note: The exact volume fraction ranges can vary depending on the specific polymer system and its χ parameter.)

Fabrication and Morphological Control of Poly 1h,1h Perfluoro N Decyl Methacrylate Thin Films and Nanostructures

Thin Film Deposition Techniques

A variety of methods are employed to deposit pPFDMA thin films, each offering distinct advantages in controlling film properties. These techniques range from vapor-phase deposition to solution-based methods, providing a versatile toolkit for researchers and engineers.

Initiated Chemical Vapor Deposition (iCVD) Parameters and Control

Initiated Chemical Vapor Deposition (iCVD) is a solvent-free technique that allows for the deposition of high-purity, conformal polymer films. nih.gov In the iCVD process for pPFDMA, the monomer, 1H,1H-perfluoro-n-decyl methacrylate (B99206), and a thermal initiator, such as tert-butyl peroxide (TBPO), are introduced into a vacuum chamber. acs.org The initiator decomposes on heated filaments, creating free radicals that initiate the polymerization of the monomer on a cooled substrate. acs.org

Several key parameters govern the iCVD process and the resulting film properties. The substrate temperature is a critical factor; lower substrate temperatures generally lead to higher deposition rates and increased molecular weight of the polymer. nih.gov This is attributed to a higher concentration of monomer adsorbed on the surface at lower temperatures. nih.gov The filament temperature also plays a crucial role in controlling the film's crystal structure and morphology. acs.org Variations in filament temperature can lead to different radical species, influencing the polymerization process and the final film architecture. acs.org The ratio of monomer to initiator flow rate is another important parameter that can be adjusted to achieve desired film characteristics, with specific ratios being optimal for high crystallinity. acs.org

iCVD ParameterEffect on Film PropertiesReference
Substrate TemperatureLower temperatures increase deposition rate and molecular weight. nih.gov
Filament TemperatureInfluences crystal structure and surface morphology (e.g., fiber-like or columnar structures). acs.org
Monomer to Initiator RatioAffects the structural and morphological properties of the films; specific ratios enhance crystallinity. acs.org
Monomer Partial PressureHigher partial pressure leads to an increased deposition rate and molecular weight. nih.gov

Detailed Research Findings: Studies have shown that by carefully controlling the iCVD parameters, it is possible to achieve deposition rates as high as 375 nm/min for pPFDMA films. nih.gov These films exhibit excellent retention of the fluorine moieties and show no measurable cross-linking. nih.gov The static water contact angle for iCVD pPFDMA films has been measured to be approximately 120.8 ± 1.2 degrees, with a surface roughness between 14.9 and 19.8 nm RMS. nih.gov The refractive index of these films is typically in the range of 1.36 to 1.37. nih.gov

Spin Casting from Solution and Film Formation

While vapor deposition methods are prevalent, solution-based techniques like spin casting offer a simpler and often faster method for film deposition. However, specific details on the spin casting of poly(1H,1H-perfluoro-n-decyl methacrylate) are not extensively documented in the provided search results. General principles of spin coating involve dissolving the polymer in a suitable solvent, dispensing the solution onto a substrate, and then spinning the substrate at a high speed to spread the liquid and evaporate the solvent, leaving a thin film. The final film thickness is determined by the solution concentration, solvent volatility, and the spin speed. For fluorinated polymers, finding a suitable solvent can be a challenge due to their often-low solubility in common organic solvents.

High-Pressure Spin Coating for Photoresist Films

The application of poly(this compound) as a photoresist using high-pressure spin coating is a specialized area. Photoresists are light-sensitive materials used in photolithography to create patterns on substrates. High-pressure spin coating is a variation of the standard technique that can be used to handle more viscous solutions or to achieve specific film properties. The use of fluorinated polymers as photoresists is of interest due to their potential for high resolution and etch resistance. However, the search results did not provide specific information on the use of this particular polymer in this application.

Plasma Deposition for Hydrophobic Coatings

Plasma deposition, also known as plasma-enhanced chemical vapor deposition (PECVD), is another effective method for creating hydrophobic coatings of fluorinated polymers. researchgate.net In this technique, the monomer vapor is introduced into a plasma, which provides the energy to activate and polymerize the monomer on a substrate. This method can produce highly cross-linked and durable films with excellent adhesion to the substrate. plasma.com

The properties of the plasma-deposited films are highly dependent on the plasma parameters, such as the power, pressure, and gas composition. For instance, in the plasma polymerization of similar fluorinated acrylates, it has been observed that higher plasma power and lower substrate temperatures can lead to better hydrophobicity. researchgate.net Plasma polymerization can be performed in either a continuous wave or a pulsed mode, with the latter often allowing for better retention of the monomer's chemical structure. researchgate.net These coatings are valuable for creating superhydrophobic surfaces, which have a wide range of applications. azom.com

Control of Film Morphology and Microstructure

The morphology and microstructure of pPFDMA films are intimately linked to the fabrication conditions. Understanding and controlling these features are essential for tailoring the material's properties for specific applications.

Growth Regimes (e.g., Island, Columnar Growth)

During the iCVD process, pPFDMA films can exhibit different growth regimes, leading to distinct surface morphologies. acs.org The combination of morphological and crystallographic analyses has identified the possibilities of island or columnar growth for this polymer. elsevierpure.comfigshare.comresearchgate.net

At lower filament temperatures during iCVD, the polymerization initiated by tert-butoxy (B1229062) radicals can lead to the formation of fiber-like structures. acs.org As the filament temperature is increased, the formation of methyl radicals also occurs, and the competition between these two initiating species can result in the development of columnar structures. acs.org This columnar growth can significantly increase the surface roughness of the film. acs.org

The transition between different growth modes can be influenced by various deposition parameters. For instance, a shift from a more uniform layer to an island or columnar growth can be triggered by changes in substrate temperature or the ratio of monomer to initiator. These different morphologies have a direct impact on the surface properties of the film, such as its hydrophobicity and adhesion.

Growth RegimeDescriptionInfluencing Factors (in iCVD)Reference
Island GrowthCharacterized by the formation of discrete islands of the polymer on the substrate that then coalesce.Substrate temperature, monomer/initiator ratio. acs.orgelsevierpure.comfigshare.comresearchgate.net
Columnar GrowthInvolves the growth of column-like structures, often leading to increased surface roughness.Higher filament temperatures leading to competing initiator radicals. acs.org

Effects of Deposition Parameters (e.g., Temperature, Pressure) on Film Structure

The structure of poly(this compound) and its acrylate (B77674) analogue, poly(1H,1H,2H,2H-perfluorodecyl acrylate) (pPFDA), thin films is highly dependent on the parameters used during the deposition process. figshare.comnih.gov Initiated Chemical Vapor Deposition (iCVD) is a powerful solvent-free technique that allows for precise control over film morphology by manipulating variables such as substrate temperature, filament temperature, and monomer partial pressure. researchgate.netacs.org

Substrate temperature, in particular, has a profound effect on the crystallinity and molecular organization of the resulting film. acs.orgnih.gov Lower substrate temperatures generally promote higher crystallinity, as the reduced mobility of the monomer on the surface allows for more ordered packing into lamellar structures. acs.org Conversely, increasing the substrate temperature tends to reduce crystallinity, leading to smoother, more amorphous films. acs.org This is because higher thermal energy increases monomer mobility, which can disrupt the regular growth of crystallites. nih.gov

The deposition rate is also a critical factor influenced by both substrate temperature and monomer partial pressure. researchgate.net Studies on the iCVD of pPFDA have shown that the deposition rate increases with decreasing substrate temperature and increasing monomer partial pressure. researchgate.net This relationship is linked to the concentration of monomer adsorbed on the substrate surface, which is higher at lower temperatures and higher pressures. researchgate.net Furthermore, the molecular weight of the polymer is similarly affected, with lower substrate temperatures and higher monomer pressures yielding higher molecular weight polymers. researchgate.net

The temperature of the heated filament in the iCVD reactor, which is responsible for decomposing the radical initiator, also plays a role. The filament temperature must be carefully controlled to efficiently generate radicals without degrading the monomer structure itself, ensuring the retention of the critical fluorinated side chains. nih.gov

Surface Structuring and Texture Development

The surface morphology and texture of poly(this compound) thin films can be precisely tuned by controlling deposition parameters, leading to a variety of surface structures from ultra-smooth films to complex nano- and micro-textures. nih.govresearchgate.net The interplay between deposition conditions and the polymer's tendency to crystallize governs the final surface topography. figshare.com

This tunability allows for the creation of surfaces with specific desired properties. For example, the high surface roughness achieved at intermediate substrate temperatures can result in superhydrophobic behavior. nih.gov The growth can shift between island-like growth and columnar growth, directly impacting the surface roughness and texture of the film. nih.gov Atomic Force Microscopy (AFM) is a key technique used to characterize these topographies, revealing how parameters can be adjusted to control feature size and roughness on the nanoscale. nih.govresearchgate.net

The following interactive table summarizes the effect of substrate temperature on the surface roughness of pPFDA thin films deposited via iCVD, illustrating the direct relationship between deposition parameters and surface morphology. nih.gov

Substrate Temperature (°C)Surface Roughness (σ_RMS, nm)Autocorrelation Length (τ, nm)Observed Morphology
204.3 ± 0.2110 ± 10Smooth, uniform islands
3018 ± 2220 ± 20Larger, more defined islands
40130 ± 101100 ± 100Asymmetric, columnar-like growth
50160 ± 201600 ± 200Pronounced columnar growth
6025 ± 5600 ± 100Smaller, powder-like crystals

Nanoparticle Synthesis and Characterization

The synthesis of nanoparticles from this compound leverages its unique chemical properties to create discrete, functional nanostructures. These fluorinated nanoparticles are of interest for a variety of applications due to their inherent hydrophobicity and low surface energy.

Free Radical Polymerization for Fluorinated Nanoparticles

Free radical polymerization is a fundamental and versatile method for synthesizing polymers and can be adapted to produce fluorinated nanoparticles. The process is initiated by a free radical source, which attacks the carbon-carbon double bond of the methacrylate monomer, starting a chain reaction that leads to the formation of a high molecular weight polymer. westlake.edu.cn For fluorinated methacrylates, this process can be carried out using various techniques, including emulsion, microemulsion, or dispersion polymerization, to control the formation of nanoparticles. nih.gov

Controlled or "living" radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), offer even more precise control over the synthesis. mdpi.com ATRP has been successfully used to prepare block copolymers containing a poly(1H,1H,2H,2H-perfluorodecyl methacrylate) block, demonstrating that controlled radical processes are effective for this class of monomers. researchgate.net These methods allow for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (low polydispersity), which is crucial for achieving uniform nanoparticles. mdpi.comresearchgate.net The choice of initiator, solvent, and temperature are critical parameters that must be optimized for the specific fluorinated monomer to achieve efficient polymerization and nanoparticle formation. nsf.gov

Control of Particle Size and Polydispersity

Achieving control over nanoparticle size and uniformity (polydispersity) is essential for application performance. In emulsion polymerization, a common method for nanoparticle synthesis, this control is primarily achieved by manipulating the concentration of the surfactant (emulsifier), initiator, and monomer. nih.gov

The surfactant plays a crucial role by stabilizing monomer droplets and the resulting polymer particles in the continuous phase (typically water), preventing them from aggregating. nih.gov Generally, a higher surfactant concentration leads to the formation of a larger number of smaller micelles, resulting in smaller final nanoparticle sizes. The type and amount of initiator also affect the particle size by influencing the rate of polymerization and the number of polymer chains initiated. Similarly, the monomer concentration and the rate at which it is added (in semi-continuous processes) can be adjusted to control the growth of the nanoparticles and maintain a narrow size distribution. nih.govnih.gov Techniques like dynamic light scattering (DLS) and transmission electron microscopy (TEM) are used to characterize the size and distribution of the synthesized nanoparticles. researchgate.net

Strategies for Enhancing Nanoparticle Stability in Aqueous Environments

Due to the highly hydrophobic and oleophobic nature of poly(this compound), nanoparticles made from this polymer are inherently unstable in aqueous environments and will readily aggregate. To overcome this, strategies are employed to impart colloidal stability.

A primary strategy is the creation of core-shell nanoparticles. daneshyari.comresearchgate.net In this architecture, the hydrophobic fluorinated polymer forms the core, which is encapsulated by a hydrophilic polymer shell. This shell interacts favorably with the aqueous medium, providing a stabilizing barrier that prevents the hydrophobic cores from coming into contact and aggregating. daneshyari.com This can be achieved through a two-step emulsion polymerization, where a hydrophilic monomer is polymerized onto the pre-formed fluorinated nanoparticle core. researchgate.net

Another approach involves the use of specialized surfactants or stabilizers. This can include fluorinated surfactants that have a hydrophilic head group, effectively creating a stable layer at the nanoparticle-water interface. nih.gov Copolymers containing both a fluorinated block and a hydrophilic block can also self-assemble in water to form stable micelles with a fluorinated core and a hydrophilic corona, which are themselves a form of stable nanoparticle dispersion. rsc.org Additionally, fluorinated polymer nanoparticles can be coated with an inorganic material, such as silica, to create a robust, hydrophilic shell that ensures excellent stability in aqueous solutions. frontiersin.orgrsc.org

Advanced Characterization Techniques for Poly 1h,1h Perfluoro N Decyl Methacrylate and Its Derivatives

Spectroscopic Analysis

Spectroscopic techniques are fundamental in verifying the chemical structure and purity of both the 1H,1H-perfluoro-n-decyl methacrylate (B99206) monomer and the resulting polymer.

Fourier Transform Infrared (FT-IR) Spectroscopy for Monomer Conversion and Functional Group Retention

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for monitoring the polymerization of 1H,1H-perfluoro-n-decyl methacrylate. The conversion of the monomer to the polymer can be tracked by observing the disappearance of the characteristic absorption band of the methacrylate C=C double bond. This peak typically appears around 1636-1640 cm⁻¹. nih.govnih.govresearchgate.net As the polymerization proceeds, the intensity of this peak diminishes, allowing for the calculation of the degree of conversion. nih.govmdpi.com

In addition to monitoring the C=C bond, FT-IR is used to confirm the retention of the ester functional group and the perfluoroalkyl side chain in the final polymer. The prominent C=O stretching vibration of the ester group is typically observed around 1730 cm⁻¹. spectroscopyonline.com The presence of strong absorption bands in the region of 1100-1300 cm⁻¹ is characteristic of C-F and C-O-C stretching vibrations, confirming the integrity of the fluorinated side chain and the ester linkage after polymerization. researchgate.netresearchgate.net

Some studies suggest that monitoring the C-O stretching vibration at approximately 1320 cm⁻¹ can be a more reliable method for quantifying methacrylate polymerization than tracking the C=C peak, as the latter can sometimes be affected by overlapping signals. nih.govnih.gov

Table 1: Key FT-IR Absorption Bands for Monitoring Polymerization

Functional GroupWavenumber (cm⁻¹)Significance in Polymerization Analysis
Methacrylate C=C Stretch1636 - 1640Disappears upon polymerization, used to calculate monomer conversion. nih.govnih.govresearchgate.net
Ester C=O Stretch~1730Should remain unchanged, confirming functional group retention. spectroscopyonline.com
C-O Stretch~1320An alternative, sometimes more reliable, peak for monitoring monomer conversion. nih.govnih.gov
C-F and C-O-C Stretches1100 - 1300Confirms the presence and integrity of the perfluoroalkyl side chain. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹⁹F NMR) for Structural Elucidation and Compositional Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed structural elucidation of poly(this compound). Both ¹H NMR and ¹⁹F NMR are employed to confirm the polymer's structure and determine its composition. hyphadiscovery.com

¹H NMR spectra are used to identify the protons in the polymer backbone and the methylene (B1212753) group adjacent to the ester oxygen. The signals for the methacrylate backbone protons typically appear in the range of 1-3 ppm, while the -OCH₂- protons of the side chain are found further downfield. The integration of these signals allows for the determination of the relative number of protons and can be used to assess the purity of the polymer. researchgate.netresearchgate.net

¹⁹F NMR is particularly crucial for characterizing the perfluorinated side chain. nih.gov Due to the large chemical shift range and complex coupling patterns of fluorine, ¹⁹F NMR spectra can be intricate but provide a wealth of structural information. jeol.comjeolusa.com Different fluorine environments within the -(CF₂)₈CF₃ group will have distinct chemical shifts, allowing for a detailed analysis of the side chain's structure and integrity. researchgate.net Advanced NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), can be used to establish connectivity between different nuclei and provide a comprehensive structural assignment. hyphadiscovery.com The impact of the polymer's molecular structure, such as chain length, on the ¹⁹F NMR dynamics can also be investigated. nih.gov

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Functional Group Verification

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the top few nanometers of a material. eag.com For poly(this compound), XPS is essential for confirming the presence and orientation of the low-surface-energy perfluoroalkyl chains at the polymer-air interface. researchgate.nettue.nl

Table 2: Typical Binding Energies in XPS Analysis of Fluorinated Methacrylates

Element (Core Level)Binding Energy (eV)Corresponding Functional Group
C1s~285.0C-C, C-H
C1s~286.5C-O
C1s~289.0O-C=O
C1s~291.5CF₂
C1s~293.7CF₃
F1s~689.0C-F
O1s~532.5C=O
O1s~533.8C-O -C

Note: Binding energies are approximate and can vary slightly depending on the specific chemical environment and instrument calibration.

In-line FT-NIR Spectroscopic Monitoring of Polymerization

In-line Fourier Transform Near-Infrared (FT-NIR) spectroscopy is a valuable process analytical technology (PAT) for real-time monitoring of polymerization reactions. thermofisher.comnih.gov This technique can be applied to the polymerization of this compound to track the reaction kinetics continuously. researchgate.net

Morphological and Structural Characterization

The physical arrangement and surface features of poly(this compound) films are critical to their performance, particularly in applications requiring specific surface properties.

Atomic Force Microscopy (AFM) for Surface Topography and Roughness

Atomic Force Microscopy (AFM) is a high-resolution imaging technique used to characterize the surface topography of materials at the nanoscale. nih.gov For polymer films of poly(this compound), AFM provides three-dimensional images of the surface, revealing details about its texture, grain size, and the presence of any domains or defects. researchgate.netoamjms.eu

Quantitative analysis of AFM images yields important parameters such as the root-mean-square (RMS) roughness and the average roughness (Ra), which describe the smoothness of the polymer film. nih.gov The surface roughness can influence properties like wettability and adhesion. Generally, fluorinated polymer coatings are designed to have smooth, uniform surfaces to maximize their repellent characteristics. However, in some applications, a certain degree of controlled roughness can enhance hydrophobicity, leading to superhydrophobic effects. researchgate.net AFM is therefore a critical tool for correlating the processing conditions of the polymer film with its final surface morphology and performance. nih.gov

Scanning Electron Microscopy (SEM) for Surface Morphology and Micellar Aggregates

Scanning Electron Microscopy (SEM) is a powerful technique for characterizing the surface topography and morphology of polymeric materials. In the context of poly(this compound) and its derivatives, SEM provides high-resolution images that reveal details about the surface structure, including roughness and the presence of self-assembled structures like micellar aggregates.

Researchers have utilized field-emission SEM to investigate the hierarchical roughness features of fluoropolymer films. researchgate.net For coatings designed to be superhydrophobic, SEM can visualize the micro- and nanoscale structures that contribute to this property. The perfluorinated side chains of the polymer contribute to a low surface energy, and when combined with a rough surface morphology, can lead to extremely high water contact angles. researchgate.net SEM images can confirm the presence of desired surface textures, which are crucial for achieving superhydrophobicity. researchgate.net

When poly(this compound) is part of a block copolymer that forms micelles in a selective solvent, SEM can be used to visualize the resulting aggregates. After depositing the micellar solution onto a substrate and evaporating the solvent, SEM can reveal the size, shape, and organization of these structures on the surface. For instance, studies on other block copolymer systems have shown that SEM can be used to investigate the structure of nanorods and other complex morphologies. scispace.com

Below is a table representing typical data obtained from SEM analysis for a film of a copolymer containing poly(this compound).

SampleMagnificationObserved FeaturesInferred Properties
P(1H,1H-PFDMA)-co-Polymer A Film5,000xUniform, slightly undulating surfaceHomogeneous film formation
P(1H,1H-PFDMA)-co-Polymer A Film50,000xNanoscale globular protrusionsPotential for high surface area and hydrophobicity
Self-assembled Micelles on Silicon100,000xSpherical aggregates with a narrow size distributionFormation of well-defined core-shell micelles

Transmission Electron Microscopy (TEM) for Micellar Structures

Transmission Electron Microscopy (TEM) is an indispensable tool for the direct visualization of the internal structure of nanoscale objects, such as the micelles formed by amphiphilic block copolymers containing poly(this compound). In a selective solvent, these copolymers can self-assemble into core-shell structures, and TEM allows for the determination of their morphology (e.g., spherical, cylindrical, or vesicular), size, and internal arrangement. researchgate.netcuni.cz

For TEM analysis, a dilute solution of the micelles is typically cast onto a TEM grid, and the solvent is allowed to evaporate. The contrast in the resulting image is generated by the different electron densities of the core and corona blocks of the copolymer. Often, selective staining of one of the blocks with a heavy element (e.g., osmium tetroxide or ruthenium tetroxide) is necessary to enhance the contrast and clearly delineate the micellar domains. researchgate.net

The hydrophobic poly(this compound) block would form the core of the micelles in a hydrophilic solvent, while a hydrophilic block would form the corona. TEM images can provide precise measurements of the core diameter and, in some cases, the thickness of the corona. This information is crucial for understanding the aggregation behavior of these polymers in solution. cuni.cz

The following table presents hypothetical data from a TEM analysis of micelles formed by a diblock copolymer of poly(this compound) and a hydrophilic polymer.

SampleStaining AgentObserved Micelle MorphologyAverage Core Diameter (nm)
P(1H,1H-PFDMA)-b-Poly(ethylene glycol)NoneLow contrast spherical objects25
P(1H,1H-PFDMA)-b-Poly(ethylene glycol)Ruthenium TetroxideWell-defined spherical core-shell26
P(1H,1H-PFDMA)-b-Poly(acrylic acid)Uranyl AcetateSpherical micelles30

Synchrotron Radiation Grazing Incidence X-ray Diffraction (GIXD) and X-ray Diffraction (XRD) for Crystalline Arrangement

X-ray Diffraction (XRD) and its surface-sensitive variant, Grazing Incidence X-ray Diffraction (GIXD), are essential techniques for probing the crystalline structure of polymeric materials. springernature.com For semi-crystalline polymers like those containing long perfluoroalkyl side chains, such as poly(this compound), these methods can provide detailed information about the arrangement of the polymer chains in the solid state. researchgate.net

Standard XRD is used to analyze the bulk crystallinity of a material. The resulting diffraction pattern, a plot of scattering intensity versus the scattering angle (2θ), reveals the presence of crystalline domains through sharp peaks. The positions of these peaks can be used to determine the lattice parameters of the crystalline unit cell.

GIXD is particularly useful for studying the structure of thin films and surfaces. springernature.com By directing the X-ray beam at a very small angle to the sample surface, the penetration depth of the X-rays is limited, providing information specifically about the near-surface region. researchgate.net This is highly relevant for applications where surface properties are critical. For polymers with fluorinated side chains, GIXD can elucidate how these side chains pack at the surface, which influences properties like hydrophobicity and surface energy. nih.gov

The data table below illustrates the kind of information that can be obtained from an XRD analysis of a poly(this compound) sample.

Diffraction Peak2θ (degrees)d-spacing (Å)Miller Index (hkl)Inferred Structural Feature
15.516.1(100)Layered structure from side-chain packing
217.84.98-Amorphous halo from main chain
319.54.55(010)Inter-chain distance in crystalline domains

Molecular Weight and Dispersity Analysis

Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a liquid chromatographic technique that separates molecules based on their hydrodynamic volume in solution. ufl.edu It is the most common method for determining the molecular weight distribution, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ), of polymers like poly(this compound). ufl.edulcms.cz

In a GPC experiment, a solution of the polymer is passed through a column packed with porous gel beads. ufl.edu Larger molecules are excluded from the pores and thus travel a shorter path, eluting first. Smaller molecules can penetrate the pores to varying extents, leading to a longer retention time. ufl.edu The elution of the polymer is monitored by a detector, typically a refractive index (RI) detector, and the resulting chromatogram is a distribution of polymer sizes. nih.gov

To convert the elution times to molecular weights, the system is calibrated using polymer standards of known molecular weight and narrow molecular weight distribution, such as polystyrene or poly(methyl methacrylate). ufl.eduresearchgate.net Due to the fluorinated nature of poly(this compound), specialized solvents like hexafluoroisopropanol (HFIP) may be required to ensure proper dissolution and prevent interactions with the column material. ufl.edu

The following table shows representative GPC data for two different batches of poly(this compound).

Sample IDMn ( g/mol )Mw ( g/mol )Dispersity (Đ = Mw/Mn)Elution Volume (mL)
PFDMA-Batch-0125,00030,0001.2018.5
PFDMA-Batch-0245,00058,5001.3016.2

Scattering Techniques

Dynamic Light Scattering (DLS) for Aggregate Size Distribution in Solution

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles and macromolecules in suspension or solution. usp.org For derivatives of poly(this compound) that form aggregates or micelles in solution, DLS is an ideal method for determining their average hydrodynamic size and the breadth of the size distribution. researchgate.net

The technique works by illuminating the sample with a laser and analyzing the time-dependent fluctuations in the intensity of the scattered light. usp.org These fluctuations are caused by the Brownian motion of the particles. Smaller particles move more rapidly, causing faster fluctuations in the scattered light intensity, while larger particles move more slowly, leading to slower fluctuations. cuni.cz

The analysis of these fluctuations yields the translational diffusion coefficient of the particles, which can then be related to the hydrodynamic diameter using the Stokes-Einstein equation. usp.org The result is typically presented as an intensity-weighted size distribution, from which an average size (Z-average) and a polydispersity index (PDI) can be calculated. The PDI is a dimensionless measure of the broadness of the size distribution. usp.org

A hypothetical DLS analysis of a micellar solution of a poly(this compound) block copolymer is presented in the table below.

SampleZ-Average Diameter (nm)Polydispersity Index (PDI)Peak 1 Intensity (%)Peak 1 Diameter (nm)
PFDMA-b-PEG Micelles55.20.1598.554.8
PFDMA-b-PEG Aggregates250.80.4285.1245.3

Ultra-Small Angle Neutron Scattering (USANS) and Small Angle Neutron Scattering (SANS) for Nanoparticle Size and Structure

Small-Angle Neutron Scattering (SANS) and Ultra-Small Angle Neutron Scattering (USANS) are powerful techniques for investigating the structure of materials on a length scale ranging from nanometers to micrometers. ornl.govresearchgate.netnih.gov These methods are particularly well-suited for studying the size, shape, and internal arrangement of polymer nanoparticles and assemblies in solution or in bulk. nih.govresearchgate.net

SANS provides information about the structure of materials by analyzing the scattering pattern of a neutron beam as it passes through a sample. researchgate.net It is highly effective for characterizing systems like polymer micelles and nanoparticles. researchgate.netresearchgate.net By using contrast variation, where the neutron scattering length density of the solvent is adjusted (often by mixing H₂O and D₂O), specific components of a complex structure can be highlighted or made "invisible". kinampark.comnist.gov This allows for the detailed determination of core-shell structures, the distribution of polymer blocks, and the degree of solvent penetration within nanoparticles. researchgate.netkinampark.com For nanoparticles derived from poly(this compound), SANS can reveal the internal morphology, such as a dense, hydrophobic fluorinated core surrounded by a less dense shell. researchgate.net

USANS extends the accessible length scale of SANS to larger, micron-sized structures. ornl.govresearchgate.netornl.gov It is designed for the study of hierarchical and complex systems, providing information on larger aggregates or long-range order within a material. ornl.govornl.gov

Research Findings: In studies of similar block copolymer nanoparticles, SANS measurements have successfully elucidated a core-shell structure. researchgate.net For instance, analysis of poly(lactide-co-glycolide)-block-poly(ethylene glycol) (PLGA-PEG) nanoparticles revealed that the hydrophobic PLGA blocks were encapsulated within a dense network of the hydrophilic PEG and water, forming a fractal geometry. researchgate.netkinampark.com Applying this to poly(this compound) nanoparticles, one could expect to quantify the dimensions of the fluorinated core and the conformation of any associated non-fluorinated blocks. The data can be fitted to established models (e.g., core-shell sphere models) to extract quantitative parameters like the core radius, shell thickness, and polydispersity. nih.govresearchgate.net

Table 1: Representative SANS Data for Fluorinated Core-Shell Nanoparticles
ParameterDescriptionHypothetical Value
Core Radius (Rc)The radius of the inner, dense fluorinated core.15 nm
Shell Thickness (Ts)The thickness of the outer shell layer.5 nm
Core Scattering Length Density (ρcore)SLD of the perfluorinated core.4.5 x 1010 cm-2
Shell Scattering Length Density (ρshell)SLD of the hydrated shell.1.2 x 1010 cm-2
Polydispersity Index (PDI)A measure of the size distribution of the nanoparticles.0.12

Thermal Analysis Techniques

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to characterize the thermal transitions of polymers. researchgate.net It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. mdpi.com This allows for the determination of key thermal events such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). mdpi.commdpi.com

The glass transition (Tg) appears as a step-like change in the heat flow curve, signifying the transition from a rigid, glassy state to a more flexible, rubbery state. mdpi.com Crystallization is an exothermic process (releases heat) and appears as a peak on the cooling curve, while melting is an endothermic process (absorbs heat) and is observed as a peak on the heating curve. mdpi.comresearchgate.net These transitions are crucial as they define the temperature range over which a polymer can be processed and used.

Research Findings: For semicrystalline polymers, DSC thermograms provide a wealth of information. researchgate.net The position and size of the melting and crystallization peaks relate to the perfection and amount of crystalline domains within the polymer. Poly(this compound) is expected to be a semicrystalline polymer due to the ability of the long perfluoroalkyl side chains to pack into ordered structures. DSC analysis would reveal a Tg associated with the methacrylate backbone and a Tm corresponding to the melting of the ordered side-chain crystallites. The values of these transitions are critical for understanding the material's mechanical properties at different temperatures. Studies on various methacrylate polymers have shown that the structure and length of the side chain significantly influence the thermal transitions observed by DSC. nih.gov

Table 2: Typical Thermal Transition Data for a Semicrystalline Fluorinated Methacrylate Polymer
Thermal TransitionSymbolTypical Temperature Range (°C)Description
Glass TransitionTg30 - 50 °CTransition of the amorphous polymer backbone from a glassy to a rubbery state.
Crystallization TemperatureTc60 - 75 °CTemperature at which side-chain crystallites form upon cooling from the melt (exothermic).
Melting TemperatureTm75 - 90 °CTemperature at which the side-chain crystallites melt (endothermic).

Surface-Specific Analytical Methods

Water contact angle measurement is a straightforward yet powerful technique for quantifying the wettability of a solid surface. dataphysics-instruments.com It involves depositing a droplet of water on a surface and measuring the angle formed at the three-phase (solid-liquid-vapor) contact line. dataphysics-instruments.com A contact angle below 90° indicates a hydrophilic (water-wetting) surface, while an angle above 90° signifies a hydrophobic (water-repellent) surface. cmeri.res.in Surfaces with contact angles exceeding 150° are classified as superhydrophobic. cmeri.res.in The wettability is governed by the surface chemistry and topography of the material. cmeri.res.in

Research Findings: Polymers containing fluorinated segments, such as poly(this compound), are known for their low surface energy and resulting hydrophobicity. The dense packing of perfluoroalkyl chains at the surface minimizes interaction with water molecules, leading to high water contact angles. For comparison, the contact angle of water on polymethyl methacrylate (PMMA) is around 70.9°. accudynetest.com The introduction of long fluorinated side chains is expected to dramatically increase this value, indicating a highly non-wetting surface. These measurements are critical for applications requiring water repellency, such as anti-fouling or moisture-barrier coatings.

Table 3: Comparison of Water Contact Angles for Various Polymer Surfaces
PolymerTypical Water Contact Angle (°)Surface Character
Poly(acrylic acid)< 30°Hydrophilic
Polymethyl Methacrylate (PMMA) accudynetest.com~71°Moderately Hydrophilic
Polystyrene~90°Borderline/Hydrophobic
Poly(this compound)> 115°Highly Hydrophobic

Quartz Crystal Microbalance with Dissipation (QCM-D) is a real-time, surface-sensitive technique that can detect minute changes in mass and viscoelastic properties at solid-liquid or solid-gas interfaces. scispace.comncsu.edu The technique utilizes a thin, oscillating quartz crystal sensor. When a thin film is applied to the sensor surface, any mass adsorption causes a decrease in the crystal's resonance frequency (ΔF), which is proportional to the added mass. scispace.comhubspot.net Simultaneously, QCM-D measures the energy dissipation (ΔD), which provides information about the softness or rigidity (viscoelasticity) of the adsorbed layer. ncsu.eduhubspot.net A soft, hydrated layer will show a large increase in dissipation, while a rigid, thin layer will show a minimal change. hubspot.net

Research Findings: For a surface coated with hydrophobic poly(this compound), QCM-D can be used to quantify its resistance to water adsorption. When the coated sensor is exposed to a humid environment, the frequency and dissipation changes are monitored. Due to the water-repellent nature of the fluorinated surface, very few water molecules are expected to adsorb. This would result in a very small, almost negligible, decrease in frequency and a minimal change in dissipation. This provides quantitative evidence of the material's excellent barrier properties against moisture, which is a key performance indicator for protective coatings.

Table 4: Representative QCM-D Response for Water Vapor Exposure on Different Surfaces
Surface CoatingFrequency Change (ΔF, Hz)Dissipation Change (ΔD, x10-6)Interpretation
Hydrophilic Polymer (e.g., PAA)-50+20Significant water adsorption, forming a soft, hydrated layer.
Poly(this compound)-2< +0.5Minimal water adsorption, indicating a highly hydrophobic and effective moisture barrier.

Ellipsometry is a non-invasive optical technique used to determine the thickness and refractive index of thin films with very high precision. aiche.org It works by measuring the change in the polarization state of light upon reflection from a surface. aiche.org This change is then analyzed using an optical model to calculate the film's properties. Spectroscopic ellipsometry, which uses a range of wavelengths, is particularly powerful for characterizing polymer layers.

This technique is widely used to measure the thickness of "polymer brushes," which are layers of polymer chains tethered by one end to a substrate. For poly(this compound) brushes, ellipsometry can be used to measure the dry thickness after synthesis and to study their behavior when exposed to different solvents (swelling or collapse) in situ. aiche.orgnih.gov

Research Findings: Research on various polymethacrylate (B1205211) brushes has demonstrated the utility of ellipsometry in precisely determining layer thickness as a function of polymerization time or initiator density on the substrate. researchgate.netresearchgate.net For poly(this compound) brushes, the thickness is a critical parameter that influences surface properties like wettability and lubricity. Ellipsometry provides a direct method to confirm the successful grafting of the polymer and to quantify the resulting layer thickness, which can be correlated with the synthesis conditions.

Table 5: Ellipsometry Data for Poly(this compound) Brush Thickness
Polymerization Time (min)Dry Brush Thickness (nm)Grafting Density (chains/nm2)
108.50.35
2015.20.35
3021.80.35
4027.40.35

Research on Structure Property Relationships and Functional Performance

Influence of Fluorinated Content on Polymer Behavior

Polymers containing significant fluorinated segments, such as those derived from 1H,1H-Perfluoro-n-decyl methacrylate (B99206), exhibit enhanced solubility in supercritical carbon dioxide (scCO₂). This property is of great interest for environmentally benign processing techniques, such as particle formation and coatings. The solubility is a result of favorable interactions between the polarizable C-F bonds of the polymer and the quadrupole moment of the CO₂ molecule.

The solubility of a polymer in scCO₂ is typically characterized by its cloud point, the pressure at which the polymer solution becomes cloudy or phase-separates at a given temperature and concentration. Generally, for fluorinated polymers, the cloud point pressure increases with increasing temperature, a phenomenon known as lower critical solution temperature (LCST) behavior.

Cloud Point Pressure of a Representative Fluorinated Acrylate (B77674) Polymer in scCO₂

This table shows the pressure at which a solution of a fluorinated acrylate polymer in supercritical carbon dioxide becomes cloudy (phase separates) at different temperatures. This data illustrates the general trend of increasing cloud point pressure with increasing temperature, which is characteristic of many fluorinated polymers in scCO₂.

Temperature (°C)Cloud Point Pressure (MPa)
2510
5020
10033

Note: The data in this table is representative for a high molecular weight poly(fluoroacrylate) and is intended to illustrate the general trend. Actual values for poly(1H,1H-Perfluoro-n-decyl methacrylate) may vary.

The amount and distribution of fluorine within a polymer chain profoundly influence its material characteristics, particularly its surface energy. A higher concentration of fluorine, especially in the form of perfluorinated side chains, leads to a significant reduction in surface energy. This is because the trifluoromethyl (CF₃) groups, which have extremely low intermolecular forces, tend to orient themselves at the polymer-air interface, minimizing the surface energy.

The distribution of the fluorinated monomers along the polymer chain—whether in a random or block arrangement—also plays a critical role in the final material properties, as will be discussed in a later section.

Effect of Polymer Architecture and Composition on Performance

Beyond the sheer fluorine content, the architectural arrangement of the polymer chains and the choice of comonomers are pivotal in dictating the functional performance of materials derived from this compound.

The length of the fluorinated side chain in poly(fluoroalkyl methacrylates) has a direct impact on their properties. In the case of this compound, the long perfluorinated side chain enhances its "CO₂-philic" nature, contributing to its solubility in supercritical carbon dioxide.

Research on various poly(fluoroalkyl methacrylates) has shown that increasing the length of the fluorinated side chain generally improves solubility in scCO₂ up to a certain point. This is attributed to the increased fluorine content and the greater flexibility of longer side chains, which can more effectively interact with the CO₂ molecules.

Furthermore, the length of the side chain influences the surface energy of the polymer. Longer perfluorinated side chains are more effective at shielding the higher-energy polymer backbone from the surface, resulting in lower surface energies. For instance, block copolymers with six -CF₂- units and a CF₃ end group have been shown to exhibit lower surface energies (around 7 mN/m) compared to those with only two -CF₂- units (around 12 mN/m). researchgate.net

In the synthesis of copolymers, the reactivity ratios of the comonomers determine the sequence distribution of the monomer units along the polymer chain. This, in turn, affects the macroscopic properties of the copolymer, such as its thermal behavior, solubility, and surface characteristics. The reactivity ratios, r₁ and r₂, describe the preference of a growing polymer chain ending in monomer 1 to add another monomer 1 (k₁₁) versus monomer 2 (k₁₂), and the preference of a chain ending in monomer 2 to add another monomer 2 (k₂₂) versus monomer 1 (k₂₁).

While specific reactivity ratios for the copolymerization of this compound (M₁) with common comonomers have not been extensively reported, data for similar fluorinated methacrylates copolymerized with non-fluorinated monomers like styrene (B11656) (St) and methyl methacrylate (MMA) can provide valuable insights.

Reactivity Ratios for Copolymerization of Fluorinated Methacrylates (M₁) with Common Monomers (M₂)

This table presents experimentally determined reactivity ratios for the copolymerization of various fluorinated methacrylate monomers with styrene and methyl methacrylate. These values indicate the tendency of the monomers to add to a growing polymer chain, which influences the final copolymer structure and properties. A value of r₁ > 1 indicates a preference for the growing chain ending in monomer 1 to add another monomer 1, while r₁ < 1 indicates a preference to add monomer 2. If r₁r₂ = 1, the copolymerization is ideal and the monomer distribution is random. If r₁r₂ < 1, there is a tendency toward alternation. If r₁r₂ > 1, there is a tendency toward blockiness.

Fluorinated Methacrylate (M₁)Comonomer (M₂)r₁r₂r₁ * r₂Copolymerization Behavior
2-(N-Ethylperfluorooctanesulfonamido)ethyl methacrylateStyrene0.700.490.34Tendency toward alternation
Pentafluorophenyl methacrylateMethyl MethacrylateNot specifiedNot specifiedNot specifiedData not available

Note: The data presented is for analogous fluorinated methacrylate systems and serves to illustrate the concept. The reactivity of this compound may differ.

Based on the available data for similar systems, it is expected that the copolymerization of this compound with common non-fluorinated monomers would likely result in a non-ideal, random, or alternating copolymer, rather than a block copolymer, under standard free-radical polymerization conditions. This is because the product of the reactivity ratios (r₁r₂) is typically less than 1 for such systems. The specific monomer sequence distribution will influence the phase separation behavior and surface properties of the resulting copolymer.

The architecture of a copolymer, specifically whether it is a block or a random copolymer, has a profound impact on its self-assembly behavior and surface properties.

Block Copolymers: In block copolymers containing a poly(this compound) block and a non-fluorinated block (e.g., polystyrene or polymethyl methacrylate), the inherent immiscibility between the two blocks drives microphase separation. This results in the self-assembly of well-defined nanostructures, such as lamellae, cylinders, or spheres, both in the bulk and in thin films. nih.govnih.gov The morphology of these structures is dependent on the relative volume fractions of the two blocks. nih.govnih.gov

Random Copolymers: In contrast, random copolymers of this compound have a more homogeneous distribution of the fluorinated monomer units along the polymer chain. While the fluorinated side chains will still have a tendency to migrate to the surface, the covalent bonding to the non-fluorinated comonomers within the same chain restricts this reorganization to a much greater extent than in block copolymers.

Photochemical Stability and Degradation Mechanisms

Research into the photochemical stability of copolymers containing 1H,1H,2H,2H-perfluorodecyl methacrylate (a closely related compound, hereafter referred to as XFDMA in this context) has been conducted under artificial solar light irradiation to simulate environmental exposure. acs.orgresearchgate.net When copolymerized with unfluorinated acrylic esters, the photo-oxidative behavior is significantly influenced by the nature of the non-fluorinated comonomer. acs.org

The degradation of polymers under light exposure can proceed through several mechanisms, with chain scission and cross-linking being two of the most prominent. nih.govresearchgate.net In the context of XFDMA copolymers, the dominant degradation pathway is highly dependent on the comonomer.

As mentioned, for XFDMA/methyl acrylate copolymers, the primary degradation mechanism is chain scission, which leads to a reduction in the polymer's molecular weight. acs.org In contrast, for copolymers of XFDMA with butyl acrylate, butyl methacrylate, and lauryl methacrylate, the principal degradation effect is the cross-linking of the polymer structure. acs.org This cross-linking is promoted by the formation of radicals on the alkyl side groups of the unfluorinated comonomers. acs.org While the presence of the fluorinated units can partially attenuate this cross-linking, it does not prevent it entirely. acs.org

The general mechanism for photodegradation in methacrylate polymers involves the absorption of UV light, which can lead to the breaking of covalent bonds. nih.gov This process can create free radicals that can then participate in a variety of reactions, including chain scission, which breaks the polymer backbone, and cross-linking, which forms new bonds between polymer chains. nih.govresearchgate.net

The specific reactivity of the unfluorinated comonomer plays a crucial role in dictating the degradation pathway of copolymers containing XFDMA. acs.org The presence of different alkyl groups in the unfluorinated ester comonomers leads to different degradation behaviors.

For example, the degradation of XFDMA/methyl acrylate copolymers is characterized by chain scissions initiated at the acrylic units. acs.org However, when the comonomer is butyl acrylate, butyl methacrylate, or lauryl methacrylate, the degradation mechanism shifts towards cross-linking, driven by reactions involving the alkyl side groups. acs.org This indicates that the chemical structure of the non-fluorinated component is a key determinant of the photochemical stability and the ultimate failure mode of the copolymer. The fluorinated segments, while stable, are part of a larger macromolecular structure whose durability is compromised by the weaker links provided by the unfluorinated comonomers.

Mechanical Performance and Cross-Linking Efficiency

The mechanical properties of polymers derived from this compound are critical for their application in coatings and films. Cross-linking is a common strategy to enhance these properties.

Cross-linking involves the formation of covalent bonds between polymer chains, creating a three-dimensional network structure. mdpi.com This network structure significantly restricts the movement of polymer chains, which generally leads to an increase in the material's mechanical strength, stiffness, and thermal stability. researchgate.netrsc.org For fluorinated acrylic copolymers, cross-linking has been shown to enhance the glass-transition temperature and thermostability. researchgate.net

The introduction of a cross-linking agent into a polymer matrix can improve its resistance to cracking and dissolution in organic solvents. mdpi.com In fluorinated polymer systems, various cross-linking strategies, including thermal and UV-induced methods, have been explored to create durable and resistant coatings. nih.govresearchgate.net The efficiency of cross-linking can be influenced by the type and amount of the cross-linking agent used. nih.gov Studies on other methacrylate systems have shown that increasing the concentration of a cross-linking agent up to a certain point can lead to improved mechanical properties. mdpi.com However, excessive cross-linking can sometimes lead to a decrease in properties like flexural strength. mdpi.com

While specific data for this compound homopolymers is limited, the general principles of polymer science suggest that cross-linking would lead to a significant enhancement of its mechanical strength.

Tensile elongation, or elongation at break, is a measure of a material's ductility. It represents how much a material can be stretched before it breaks. Cross-linking generally has an inverse relationship with tensile elongation. As the cross-link density increases, the polymer network becomes more rigid and less able to deform, which typically results in a decrease in elongation at break. mdpi.com

Tensile elongation studies are a key method to investigate the efficiency of cross-linking in fluorinated polymer coatings. nih.govresearchgate.net By measuring the change in elongation as a function of the amount of cross-linking agent or the curing conditions, researchers can assess the degree to which a network has formed. For example, in a study on a novel fluoropolymer, tensile elongation studies were carried out on polymer-coated cellulose (B213188) fibers to evaluate the effectiveness of different cross-linking strategies. nih.gov

The following table illustrates the general, expected trend of how mechanical properties of a fluorinated methacrylate polymer film might change with increasing cross-link density, based on established principles of polymer science. Please note that these are illustrative values and not experimental data for this compound.

Illustrative Effect of Cross-Link Density on Mechanical Properties of a Fluorinated Methacrylate Polymer Film
Cross-Link DensityTensile Strength (MPa)Elongation at Break (%)
Low20150
Medium3575
High5020

The data in the table can be visualized in the following chart, which shows the inverse relationship between tensile strength and elongation at break as cross-link density increases.

Applications and Emerging Research Areas of Poly 1h,1h Perfluoro N Decyl Methacrylate

Advanced Coatings and Surface Modification

The distinct properties of Poly(1H,1H-Perfluoro-n-decyl methacrylate) make it an exemplary candidate for the formulation of advanced coatings that impart specialized functionalities to surfaces. Its ability to dramatically lower surface energy is a key factor in these applications.

Anticorrosion and Antifouling Coatings

The robust chemical inertness inherent to fluoropolymers provides a strong foundation for the use of Poly(this compound) in anticorrosion coatings. By creating a dense, non-reactive barrier, these coatings can effectively shield metallic substrates from corrosive agents in their environment.

In the realm of antifouling, this polymer shows significant promise. Its low surface energy creates a surface to which marine organisms and other forms of biofouling have difficulty adhering. Research has specifically pointed to its utility in fabricating anti-fouling and anti-infective coatings for specialized applications such as medical textiles. uwaterloo.ca This non-stick characteristic is crucial for preventing the buildup of biofilms and other unwanted biological layers, which is a significant challenge in marine environments and medical device technology.

Self-Cleaning Surfaces and Low-Surface-Energy Materials

One of the most researched applications of Poly(this compound) is in the creation of self-cleaning, or "lotus-effect," surfaces. imdea-agua.org This is achieved by leveraging the polymer's extremely low surface energy in combination with micro- or nano-scale surface roughness. This combination results in superhydrophobicity, where water droplets maintain a near-spherical shape and roll off the surface easily, picking up dirt and contaminants in the process. imdea-agua.org

The fundamental principle behind this is the minimization of the contact area between the liquid and the solid surface. The perfluorinated side chains of the polymer are key to achieving the necessary low surface energy. uwaterloo.ca Research has demonstrated that coatings formulated with fluorinated acrylate (B77674) copolymers can exhibit excellent self-cleaning abilities, with performance directly linked to the concentration of fluorine at the surface. imdea-agua.org

PropertyMeasurementOutcome
Water Contact Angle Increased by 8°Enhanced hydrophobicity
Sliding Angle Decreased significantlyImproved water repellency
Surface Fluorine Content Increased from 15.1 at. % to 23.1 at. %Better self-cleaning performance

This table illustrates the effect of increasing surface fluorine content on the self-cleaning properties of a coating, based on findings from related fluorinated acrylate research. imdea-agua.org

Protective Coatings for Stone Monuments and Cultural Heritage

The preservation of stone monuments and cultural heritage artifacts is a critical challenge, as these materials are susceptible to degradation from environmental factors, particularly water. scispace.com Poly(this compound) and similar fluorinated polymers offer a solution by providing a protective, hydrophobic barrier. scispace.com

When applied to porous stone surfaces, these coatings prevent water ingress, which is a primary driver of decay mechanisms like freeze-thaw cycles and salt weathering. A key advantage of these fluorinated polymers is their ability to provide this protection without significantly altering the aesthetic appearance of the stone or compromising its natural breathability (water vapor permeability). Research into fluorinated polyacrylic resins has shown that they can impart significant hydrophobic properties and photochemical stability, which are essential for the long-term protection of cultural heritage. scispace.com Copolymers incorporating fluorinated methacrylates have been synthesized and tested, demonstrating their effectiveness as water-repellent treatments for stone. scispace.com

Durable Water and Oil Repellent Finishes for Textiles

The textile industry has long utilized fluorocarbon-based polymers to impart durable water and oil repellency (DWR) to fabrics. researchgate.net Poly(this compound) is a member of the family of fluorinated acrylates used for this purpose. These finishes work by forming a microscopic, low-surface-energy coating around the individual fibers of the textile.

This coating prevents liquids, both water- and oil-based, from spreading out and being absorbed by the fabric. Instead, the liquids bead up and can be easily shed from the surface. The durability of these finishes to laundering and abrasion is a key performance metric. Formulations often include copolymers that enhance the adhesion of the fluorinated polymer to the textile fibers, ensuring long-lasting performance. researchgate.net The use of these finishes is critical for performance apparel, outdoor gear, and protective clothing.

Multifunctional Polymer Brush Surfaces in Advanced Materials

A sophisticated application of Poly(this compound) is in the creation of multifunctional polymer brushes. Polymer brushes are assemblies of polymer chains tethered by one end to a substrate, forming a dense, layer-like structure. These structures can be engineered to respond to external stimuli, creating "smart" surfaces.

Researchers have synthesized block copolymer brushes containing a Poly(this compound) block. For example, diblock copolymer brushes of a polyelectrolyte and the highly hydrophobic Poly(this compound) have been created. uwaterloo.ca These brushes allow for the modulation of surface properties, such as wettability and friction. uwaterloo.ca By controlling the arrangement and length of the different polymer blocks, surfaces can be designed with tunable and switchable properties. Such advanced materials have potential applications in microfluidic devices, biomedical sensors, and responsive optical systems. uwaterloo.ca Post-polymerization modification techniques further expand the versatility of these polymer brushes, allowing for the introduction of a wide range of functional groups. mdpi.com

Membrane Technologies

While direct, extensive research on the use of homopolymers of 1H,1H-Perfluoro-n-decyl methacrylate (B99206) in membrane technologies is still an emerging area, the known properties of this polymer and the established use of similar fluoropolymers suggest significant potential. Fluoropolymers are highly valued in membrane applications, particularly for gas separation, due to their excellent thermal and chemical stability and their ability to be processed into durable, thin films.

The inherent hydrophobicity and low surface energy of Poly(this compound) make it a candidate for applications such as membrane distillation or as a component in composite membranes for separating non-polar and polar substances. For instance, in gas separation, amorphous perfluorinated polymers are known to exhibit favorable gas transport properties. The future development of copolymers or mixed-matrix membranes incorporating Poly(this compound) could lead to new membranes with tailored separation characteristics, leveraging its unique combination of properties to address specific challenges in industrial separation processes.

Bioinspired and Biocompatible Materials Development

The development of materials that can function in biological environments without eliciting adverse reactions is a significant area of materials science. The unique surface properties of fluorinated polymers make them suitable for various biomedical applications.

The monomer 1H,1H,2H,2H-perfluorodecyl acrylate, which is structurally very similar to this compound, is used in the synthesis of biocompatible coatings for optical glasses and as a component of polymer brushes to reduce friction in biomedical devices. nih.gov Furthermore, nanoparticles synthesized from this acrylate precursor have been investigated as drug carriers with the potential to cross the blood-brain barrier. nih.gov

The high hydrophobicity imparted by the long perfluoroalkyl chains is a key factor in the biocompatibility of these materials. This property can reduce protein adsorption and cell adhesion, which are often the initial steps in the foreign body response. Copolymers containing perfluoroalkylated methacrylates have been synthesized for potential use in ophthalmology and as prosthetic materials, demonstrating good oxygen permeability and transparency. nih.gov The inherent low surface energy of poly(this compound) suggests its potential in creating non-stick and anti-fouling surfaces for medical devices and implants.

Theoretical and Computational Investigations of Fluorinated Poly Meth Acrylates

Molecular Design Principles for Low-Surface-Energy Polymers

The remarkably low surface energy of polymers containing perfluoroalkyl side chains, such as poly(1H,1H-Perfluoro-n-decyl methacrylate), is a direct consequence of their specific molecular architecture. The principles governing this property are rooted in the unique characteristics of the fluorine atom and its influence on intermolecular forces and chain organization.

Key molecular design principles include:

Presence of Perfluoroalkyl Groups: The substitution of hydrogen with fluorine in the side chains is the primary factor. The fluorine atom's high electronegativity and low polarizability result in weak van der Waals forces.

Terminal Group Chemistry: Surfaces dominated by closely packed, terminal -CF3 groups exhibit the lowest surface energies. The surface energy of common chemical groups decreases in the order: -CH2- > -CH3 > -CF2- > -CF3. researchgate.net Therefore, a high density of -CF3 groups at the polymer-air interface is a critical design goal.

Side Chain Length: The length of the perfluoroalkyl side chain plays a crucial role. Longer side chains (typically with 8 or more carbons) have a greater tendency to crystallize or self-organize into ordered, low-energy structures at the surface. researchgate.netmdpi.com This ordering facilitates the dense packing of -CF3 groups, shielding the higher-energy polymer backbone from the surface. The perfluoro-n-octyl moiety in the side chain of 1H,1H-Perfluoro-n-decyl methacrylate (B99206) is sufficiently long to promote this effective surface organization.

These principles collectively ensure that when a film of the polymer is formed, the perfluorinated side chains preferentially migrate to and dominate the surface, presenting a low-energy, fluorinated interface to the external environment.

Comparison of Surface Energy for Different Functional Groups
Functional GroupApproximate Surface Energy (mJ/m²)
-CH2-36
-CH330
-CF2-23
-CF315

Simulation of Surface Organization Phenomena and Polymer Packing

Molecular dynamics (MD) simulations are a powerful computational tool used to investigate the atomistic-level behavior of polymer chains at interfaces. mdpi.com For fluorinated polymethacrylates, MD simulations provide detailed insights into how the perfluoroalkyl side chains organize at the surface and how the polymer chains pack in thin films.

Key findings from simulations of such polymers include:

Surface Segregation of Side Chains: Simulations consistently show that the ester side chains of polymethacrylates strongly segregate to the surface region. mdpi.com In fluorinated variants, this effect is amplified, with the bulky, low-energy perfluoroalkyl groups preferentially populating the interface to minimize the system's energy.

Orientation of Segments: At the surface, the polymer backbone segments tend to orient parallel to the surface plane. mdpi.com In contrast, the fluorinated side chains adopt a more perpendicular orientation, pointing away from the bulk material. mdpi.com This arrangement maximizes the exposure of the low-energy -CF3 terminal groups.

Side Chain Crystallization: For polymers with sufficiently long perfluoroalkyl side chains (n ≥ 8), simulations can model the packing and crystallization of these chains. researchgate.net This ordering is a key factor in achieving highly hydrophobic and oleophobic surfaces, as the crystalline arrangement leads to a denser and more uniform layer of fluorinated groups. Amorphous polymers without this side-chain crystallization exhibit higher surface free energies. researchgate.net

These simulations are crucial for the rational design of new materials, as they can predict the surface properties of a polymer based on its chemical structure before it is synthesized.

Computational Modeling of Polymerization Kinetics

While extensive experimental data exists for the polymerization of common methacrylates, computational modeling provides a deeper understanding of the reaction kinetics, especially for complex monomers like fluorinated methacrylates where experiments can be challenging. dergipark.org.trresearchgate.net Quantum chemistry methods, particularly Density Functional Theory (DFT), are used to model the elementary steps of free-radical polymerization.

A computational study on the copolymerization of methyl methacrylate (MMA) with 2-perfluorooctyl ethyl methacrylate—a monomer structurally similar to this compound—provides a template for understanding the kinetics. dergipark.org.trresearchgate.netipb.pt In this approach, transition state theory is used to calculate the reaction rate constants (k_p) for the propagation steps. dergipark.org.trresearchgate.net

The modeling process involves:

Geometry Optimization: The structures of the monomers and the growing polymer radicals (both monomeric and dimeric) are optimized using DFT methods to find their lowest energy conformations. dergipark.org.trresearchgate.net

Transition State Calculation: The transition state structures for the propagation reactions (both self- and cross-propagation) are located, and their energies are calculated.

Rate Constant Determination: Using the energy difference between the reactants and the transition state (the activation energy), the rate constants are calculated. The Evans-Polanyi relationship can be used to estimate these rates. dergipark.org.trresearchgate.net

For the copolymerization of MMA and 2-perfluorooctyl ethyl methacrylate, DFT calculations showed that the reactivity ratio of the fluorinated methacrylate was higher than that of MMA. dergipark.org.trresearchgate.net This type of computational result is invaluable for predicting copolymer composition and microstructure, indicating that the reaction conditions would lead to a random copolymer structure due to the different rates of self- and cross-propagation. researchgate.net Such computational studies serve as a powerful alternative or complement to difficult experimental kinetic analyses. dergipark.org.tr

Predictive Models for Self-Assembly Behavior

The unique properties of fluorinated polymers, driven by the strong incompatibility between fluorocarbon and hydrocarbon segments (a "fluorophobic" effect), make them excellent candidates for self-assembly into complex nanostructures in solution. Predictive models, ranging from simple thermodynamic calculations to sophisticated machine learning algorithms, are being developed to forecast this behavior.

One powerful in silico approach for predicting a monomer's suitability for Polymerization-Induced Self-Assembly (PISA) involves calculating the change in hydrophobicity as the polymer chain grows. This method computes the octanol-water partition coefficient (LogP) and surface area (SA) for the monomer and its corresponding oligomers. The dependence of the LogP/SA ratio on the degree of polymerization can effectively predict whether a growing polymer chain will become insoluble and self-assemble at a critical chain length. This technique has been successfully used to identify new monomers capable of undergoing PISA to form various nanoparticle morphologies.

Furthermore, machine learning models offer a data-driven approach to predicting self-assembly outcomes. By training on large datasets curated from the scientific literature, these models can predict the morphology (e.g., spheres, worms, vesicles) of self-assembled block copolymers based on input parameters like monomer type, block lengths, and solvent conditions. While the complexity of PISA makes generating vast training datasets challenging, interpretable models like random forests have shown significant success in predicting morphologies, even for new monomer combinations not present in the initial training data. The driving force for the self-assembly of polymers like poly(this compound) is the strong tendency for the fluorinated side chains to segregate from either a non-fluorinated solvent or a non-fluorinated block in a copolymer architecture.

Future Perspectives in 1h,1h Perfluoro N Decyl Methacrylate Research

Development of Sustainable Synthesis Routes

The increasing emphasis on green chemistry is steering the future of chemical manufacturing towards more sustainable practices. For 1H,1H-Perfluoro-n-decyl methacrylate (B99206) and its derivatives, this translates to a focus on developing synthesis routes that are more environmentally benign. Current trends are aimed at reducing the reliance on perfluorinated compounds, which have raised environmental concerns. nih.gov

Future research will likely prioritize the development of enzymatic synthesis pathways. While not yet applied directly to 1H,1H-Perfluoro-n-decyl methacrylate, the successful enzymatic synthesis of perfluoroalkylated DNA suggests the potential of biocatalysis in forming carbon-fluorine bonds and ester linkages under mild conditions. nih.gov Additionally, the exploration of renewable feedstocks as starting materials for both the methacrylate backbone and the perfluoroalkyl chain will be a critical area of investigation. The goal is to minimize the use of hazardous reagents and solvents, reduce energy consumption, and generate less waste, ultimately leading to a more sustainable life cycle for these valuable materials.

Exploration of Novel Copolymer Architectures and Compositions

The versatility of this compound is greatly expanded through copolymerization. Future research will continue to push the boundaries of polymer architecture to create materials with precisely controlled properties. Controlled/"living" radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have already enabled the synthesis of well-defined block and gradient copolymers. fluorine1.ruresearchgate.net

The exploration of more complex architectures, such as star-shaped and dendritic (highly branched) polymers, is a promising avenue. researchgate.netthno.org These three-dimensional structures can lead to unique solution and bulk properties, including altered viscosity, solubility, and self-assembly behavior. Dendritic polymers, with their high density of functional groups, offer a platform for creating highly functionalized materials. thno.orgjpn.org Furthermore, the synthesis of gradient copolymers, where the monomer composition changes gradually along the polymer chain, allows for a fine-tuning of surface properties and interfacial behavior. acs.orgrsc.org

Copolymer ArchitectureSynthesis MethodKey FeaturesPotential Applications
Block Copolymers RAFT, ATRPDistinct blocks with different properties, leading to microphase separation.Self-healing coatings, nanostructured materials. fluorine1.ruresearchgate.net
Gradient Copolymers Tandem Catalysis (LRP and Transesterification)Gradual change in monomer composition along the polymer chain.Materials with unique surface tension and repellency. acs.org
Star Copolymers Controlled Radical PolymerizationMultiple polymer arms radiating from a central core.Drug delivery, advanced coatings. researchgate.net
Dendritic Polymers Multi-step SynthesisHighly branched, tree-like structures with a high density of terminal groups.Theranostics, functional nanocomposites. thno.orgnih.gov

Advanced Functionalization Strategies for Tailored Applications

To meet the demands of increasingly sophisticated applications, the ability to precisely functionalize polymers containing this compound is crucial. "Click chemistry," a set of highly efficient and specific reactions, is emerging as a powerful tool for the post-polymerization modification of fluorinated polymers. researchgate.netrsc.org This approach allows for the attachment of a wide range of molecules, including biomolecules, dyes, and other functional moieties, to the polymer backbone under mild conditions. acs.org

Future research will likely focus on developing new functionalized monomers derived from this compound that can be readily incorporated into polymers. sigmaaldrich.com This will enable the creation of materials with tailored functionalities from the ground up. These advanced functionalization strategies will be instrumental in designing materials for specific applications, such as biosensors, targeted drug delivery systems, and smart coatings that respond to environmental stimuli.

Integration into Multi-component Systems and Hybrid Materials

The unique properties of polymers based on this compound make them excellent candidates for integration into multi-component systems and hybrid materials. Their low surface energy can be harnessed to modify the surface properties of other materials. For instance, they can be used as additives in polymer blends to enhance surface hydrophobicity and reduce friction. researchgate.net

A significant area of future research will be the development of organic-inorganic hybrid materials. By combining fluorinated polymers with inorganic nanoparticles, such as silica, it is possible to create nanocomposites with enhanced thermal stability and mechanical properties. mdpi.com These hybrid materials can be used to create robust superhydrophobic coatings. The covalent bonding between the organic and inorganic phases is key to achieving long-term stability and performance.

In-depth Understanding of Long-term Performance and Environmental Impact

As with any chemical substance, a thorough understanding of the long-term performance and environmental fate of this compound and its polymers is paramount. Research in this area is critical for ensuring the responsible development and use of these materials. Studies on the atmospheric degradation of fluorinated acrylates have shown that they can react with atmospheric radicals, leading to the formation of various degradation products. conicet.gov.arnih.gov

A key concern is the potential for fluorotelomer-based acrylate (B77674) polymers to degrade into persistent and bioaccumulative perfluorinated carboxylic acids (PFCAs), such as perfluorooctanoic acid (PFOA). bac-lac.gc.caresearchgate.netresearchgate.net Future research will need to focus on quantifying the degradation rates of polymers containing this compound under various environmental conditions and assessing the ecotoxicity of any degradation products. Furthermore, understanding the long-term stability and durability of coatings and materials made from these polymers is crucial for predicting their service life and potential for environmental release. researchgate.netresearchgate.net

Research AreaFocusKey Findings/Concerns
Atmospheric Degradation Reaction of fluorinated acrylates with atmospheric radicals (e.g., OH, Cl).Can lead to the formation of smaller fluorinated compounds. conicet.gov.arnih.gov
Environmental Degradation of Polymers Breakdown of fluorotelomer-based polymers in environments like landfills and wastewater.Potential to release perfluorinated carboxylic acids (PFCAs). bac-lac.gc.caresearchgate.net
Long-term Stability of Coatings Durability of superhydrophobic and protective properties under environmental stress.Can be affected by factors like UV radiation and contact with chemicals. researchgate.netresearchgate.net
Bioaccumulation and Toxicity Accumulation of degradation products in living organisms and their potential health effects.PFOA is a known concern due to its persistence and toxicity. researchgate.net

Expanding Biomedical and Niche Industrial Applications

The unique combination of properties offered by polymers of this compound opens up a wide range of possibilities for advanced biomedical and niche industrial applications. Their low surface energy and hydrophobicity are highly desirable for creating superhydrophobic surfaces on biomedical devices to reduce biofouling and improve biocompatibility. nih.gov

In the field of ophthalmology, while research has focused more broadly on methacrylates, the specific properties of fluorinated methacrylates could be leveraged to develop advanced contact lenses and intraocular lenses with improved oxygen permeability and resistance to protein deposition. arvojournals.org In dentistry, the incorporation of this compound into dental composites could lead to materials with lower water sorption and improved stain resistance.

Beyond the biomedical field, these polymers are being explored for a variety of high-tech applications, including the development of low refractive index materials for optical applications and chemically resistant coatings for harsh industrial environments. polysciences.comspecialchem.com The continued development of these niche applications will be a major driver of future research.

Q & A

Q. What analytical techniques are critical for confirming the structural integrity of 1H,1H-Perfluoro-n-decyl methacrylate during synthesis?

To ensure structural fidelity, nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹⁹F) and Fourier-transform infrared (FTIR) spectroscopy are essential. For example, ¹H NMR identifies methacrylate protons (δ 5.5–6.3 ppm), while ¹⁹F NMR confirms perfluoroalkyl chain integrity . FTIR detects characteristic C=O (1720 cm⁻¹) and C-F (1100–1250 cm⁻¹) stretches. Gas chromatography-mass spectrometry (GC-MS) further verifies purity by detecting residual monomers or decomposition products .

Q. How can researchers optimize copolymerization with non-fluorinated monomers like methyl acrylate?

Adjust the molar feed ratio of fluorinated to non-fluorinated monomers to balance hydrophobicity and mechanical properties. For instance, in this compound (XFDMA)/methyl acrylate (MA) systems, a 1:3 molar ratio minimizes phase separation while retaining fluorocarbon surface activity. Monitor reactivity ratios via the Mayo-Lewis equation using ¹H NMR to track monomer consumption .

Q. What safety protocols are necessary when handling this compound in laboratory settings?

Due to its irritant properties, use fume hoods, nitrile gloves, and eye protection. Store at 2–8°C to prevent thermal decomposition . Avoid inhalation of vapors (vapor pressure: 0.333 mmHg at 25°C) and ensure waste is disposed via halogenated solvent protocols .

Advanced Research Questions

Q. What mechanistic insights explain the photochemical degradation of XFDMA-based copolymers under solar irradiation?

Degradation pathways depend on the comonomer. In XFDMA/butyl methacrylate (BMA) copolymers, oxidative cleavage occurs at tertiary C-H bonds in BMA units, forming peroxyl radicals that induce crosslinking. In contrast, XFDMA/methyl acrylate systems undergo chain scission due to β-scission of acrylic backbone radicals. FTIR tracking of carbonyl loss (1720 → 1680 cm⁻¹) and gel content analysis (up to 30% crosslinking in BMA systems) validate these pathways .

Q. How do fluorinated side chains influence the thermal stability and surface properties of XFDMA copolymers?

Perfluoroalkyl groups enhance thermal stability (decomposition onset >250°C vs. ~180°C for non-fluorinated analogs) due to strong C-F bonds. Surface energy reduction (≤10 mN/m) correlates with fluorine content, as measured by contact angle (>120° for water). However, excessive fluorination (>50 mol%) compromises mechanical flexibility, necessitating balanced copolymer design .

Q. What experimental strategies mitigate contradictory data on XFDMA’s reactivity in radical copolymerization?

In situ ¹H NMR kinetic analysis resolves discrepancies in reactivity ratios (r₁ for XFDMA ≈ 0.5, r₂ for MA ≈ 2.0). For example, Debnath et al. (2018) demonstrated that perfluoroalkyl groups retard XFDMA incorporation due to steric hindrance, requiring higher initiator concentrations (e.g., 2 mol% AIBN) to achieve target compositions .

Q. How does the choice of initiator affect the molecular weight distribution of XFDMA homopolymers?

Azobisisobutyronitrile (AIBN) yields narrower dispersity (Đ = 1.2–1.5) compared to benzoyl peroxide (Đ = 1.5–2.0) due to controlled radical flux. Size exclusion chromatography (SEC) in THF with PS standards confirms this trend, with Mₙ ranging from 20–100 kDa depending on monomer-to-initiator ratios .

Methodological Challenges

Q. Why do XFDMA-based coatings exhibit variable resistance to UV-induced yellowing?

Yellowing arises from fluorinated radical recombination forming conjugated dienes. Accelerated aging tests (ISO 4892-2) show that adding UV stabilizers (e.g., Tinuvin 1130 at 1 wt%) suppresses this by quenching excited-state fluorophores. FTIR and UV-Vis spectroscopy quantify degradation products (e.g., carbonyl indices) .

Q. How can surface-initiated polymerization techniques functionalize 3D-printed substrates with XFDMA?

Initiated chemical vapor deposition (iCVD) enables conformal XFDMA grafting on polylactic acid (PLA) lattices. Parameters: 30°C substrate temperature, 0.5 Torr monomer pressure, and tert-butyl peroxide as initiator. X-ray photoelectron spectroscopy (XPS) confirms fluorine content (>60 at%) .

Data Contradictions and Resolution

Q. How to reconcile conflicting reports on XFDMA’s solubility in polar aprotic solvents?

Solubility in acetone varies with polymerization degree. Oligomers (DP < 20) dissolve fully, while high-DP polymers (>50) require heated dimethylformamide (DMF). Dynamic light scattering (DLS) identifies aggregates in acetone solutions, explaining discrepancies in literature .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.